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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Structure, Properties, and Applications of (5-Fluorothiophen-2-yl)methanamine hydrochloride

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of halogenated heteroaromatics is a proven tactic for optimizing pharmacokinetic and pharmacodynamic profiles. (5-Fluorothiophen-2-yl)met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of halogenated heteroaromatics is a proven tactic for optimizing pharmacokinetic and pharmacodynamic profiles. (5-Fluorothiophen-2-yl)methanamine hydrochloride represents a highly versatile molecular building block in this domain. By combining the bioisosteric properties of a thiophene ring with the metabolic shielding of a fluorine atom and the nucleophilic utility of a primary amine, this compound serves as a critical intermediate for synthesizing advanced active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth analysis of its structural rationale, physical properties, self-validating synthetic protocols, and downstream applications in drug discovery.

Structural Rationale & Chemical Identity

The molecular architecture of (5-Fluorothiophen-2-yl)methanamine hydrochloride is engineered for specific chemical and biological performance:

  • The Thiophene Core : Acting as a classical bioisostere for the phenyl ring, the thiophene moiety alters the spatial geometry and lipophilicity of the resulting drug candidate, often improving target binding affinity.

  • C5-Fluorination : Thiophene rings are notoriously susceptible to cytochrome P450-mediated oxidative metabolism (specifically epoxidation and S-oxidation) at the electron-rich C5 position. The introduction of a highly electronegative fluorine atom at this exact position effectively blocks this metabolic liability via steric and electronic shielding, thereby increasing the biological half-life of the final pharmacophore.

  • Methanamine Handle : The primary amine provides a highly reactive nucleophilic center, ideal for divergent parallel synthesis (e.g., amide couplings, urea formations).

  • Hydrochloride Salt Form : The free base form of this amine is prone to oxidative degradation and is difficult to handle due to its physical state. Conversion to the hydrochloride salt (CAS 1855889-50-7)[1] dramatically enhances solid-state stability, shelf-life, and aqueous solubility.

Quantitative Chemical Properties

The fundamental physical and chemical properties of the compound are summarized in the table below[1][2]:

PropertyValue
Compound Name (5-Fluorothiophen-2-yl)methanamine hydrochloride
CAS Number (HCl Salt) 1855889-50-7
CAS Number (Free Base) 214759-36-1
Molecular Formula C₅H₇ClFNS
Molecular Weight 167.63 g/mol
SMILES NCc1ccc(s1)F.Cl
Physical State Solid (typically white to off-white crystalline powder)
Solubility Profile Soluble in H₂O, DMSO, and Methanol; Insoluble in non-polar organics

Mechanistic Synthesis & Self-Validating Protocol

The synthesis of (5-Fluorothiophen-2-yl)methanamine hydrochloride requires careful selection of reagents to prevent the defluorination of the thiophene ring while selectively reducing the nitrile precursor.

Synthetic Workflow

Synthesis A 5-Nitrothiophene- 2-carbonitrile B Fluorodenitration (KF, 180°C) A->B C 5-Fluorothiophene- 2-carbonitrile B->C D Reduction (BH3-THF) C->D E (5-Fluorothiophen-2-yl) methanamine D->E F Salt Formation (HCl / Et2O) E->F G (5-Fluorothiophen-2-yl) methanamine HCl F->G

Synthetic workflow for (5-Fluorothiophen-2-yl)methanamine hydrochloride.

Step-by-Step Experimental Methodology

Step 1: Precursor Synthesis via Fluorodenitration Historically, fluorinating thiophenes required hazardous reagents like perchloryl fluoride. A safer, modern approach utilizes fluorodenitration. 5-nitrothiophene-2-carbonitrile is treated with spray-dried Potassium Fluoride (KF) in sulfolane at 180°C to yield 5-fluorothiophene-2-carbonitrile[3].

  • Causality: The strong electron-withdrawing nature of the nitro and nitrile groups activates the ring for nucleophilic aromatic substitution (S_NAr), allowing the fluoride ion to displace the nitro group efficiently.

Step 2: Selective Nitrile Reduction

  • Setup : Dissolve 5-fluorothiophene-2-carbonitrile (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

  • Reagent Addition : Cool the reaction vessel to 0°C. Slowly add Borane-THF complex (BH₃·THF, 2.5 eq) dropwise.

    • Causality: Borane is chosen over Palladium-catalyzed hydrogenation (Pd/C, H₂) because transition metals can inadvertently catalyze the cleavage of the C-F bond (hydrodefluorination)[4]. The 0°C addition controls the exothermic hydride transfer.

  • Reflux & Monitoring : Heat the mixture to reflux for 4 hours.

    • Self-Validation: Monitor via IR spectroscopy or GC-MS. The reaction is deemed complete when the sharp nitrile stretch (~2220 cm⁻¹) entirely disappears, validating total conversion.

  • Quenching : Cool to 0°C and carefully quench with Methanol to destroy excess borane, followed by the addition of 1M HCl. Reflux for 1 hour.

    • Causality: Borane forms a highly stable amine-borane complex ( RNH2​⋅BH3​ ). The acidic reflux is a mandatory mechanistic step to hydrolyze this complex and liberate the free amine.

Step 3: Free Base Isolation and Salt Formation

  • Extraction : Basify the aqueous layer to pH > 10 using 2M NaOH, then extract iteratively with Dichloromethane (DCM). Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to yield the free base.

  • Crystallization : Dissolve the crude free base in anhydrous diethyl ether. Dropwise, add a 2M solution of anhydrous HCl in ether at 0°C.

    • Causality: The highly polar hydrochloride salt is completely insoluble in the non-polar ether. This drastic solubility differential drives immediate and near-quantitative precipitation of the pure salt, leaving organic impurities dissolved in the mother liquor.

  • Collection : Isolate the white crystalline solid via vacuum filtration, wash with cold ether, and dry under high vacuum.

Strategic Applications in Drug Discovery

(5-Fluorothiophen-2-yl)methanamine hydrochloride is primarily utilized as a terminal building block in combinatorial chemistry and structure-activity relationship (SAR) campaigns. Its primary amine acts as the nucleophilic anchor for various scaffold-building reactions.

Applications Core (5-Fluorothiophen-2-yl) methanamine HCl Amide Amide Coupling (Acid Chlorides) Core->Amide Acylation Urea Urea Synthesis (Isocyanates) Core->Urea Addition Quin Quinazolinone Synthesis (Niementowski) Core->Quin Cyclization Pyrrole Pyrrole Synthesis (Multicomponent) Core->Pyrrole Condensation

Key synthetic applications of (5-Fluorothiophen-2-yl)methanamine HCl in drug discovery.

  • Amide Coupling : The amine is readily coupled with carboxylic acids using standard coupling reagents (e.g., HATU, EDC/HOBt) in the presence of a tertiary amine base (like DIPEA) to neutralize the hydrochloride salt in situ.

  • Urea Synthesis : Reacting the free amine with various isocyanates or coupling it with secondary amines via a phosgene equivalent (like triphosgene or CDI) yields highly stable urea-linked pharmacophores[5].

  • Heterocyclic Scaffold Generation : The compound is a documented precursor in the synthesis of complex heterocycles, including Quinazolinones (via the Niementowski condensation with 2-carboxy anilines)[6] and highly substituted Pyrroles[7].

References

  • Reagentia - (5-FLUOROTHIOPHEN-2-YL)METHANAMINE HCL (1 x 100 mg) Product Catalog. 1

  • GuideChem - CAS 214759-36-1 5-Fluoro-2-thiopheneMethaMine Supply list. 2

  • Taylor & Francis (Synthetic Communications) - An Improved Synthesis of 5-Fluorothiophene-2-Carboxylic Acid. 3

  • BenchChem - 4-Fluorothiophene-2-carbonitrile Reduction Protocols. 4

  • AiFChem - Urea synthesis from isocyanates and primary or secondary amines. 5

  • AiFChem - Quinazolinone Synthesis. 6

  • AiFChem - Pyrrole Synthesis. 7

Sources

Exploratory

Mechanism of Action of (5-Fluorothiophen-2-yl)methanamine Derivatives: Targeting LOX/LOXL2 and Kinase Pathways

Executive Summary The (5-fluorothiophen-2-yl)methanamine scaffold is a highly versatile and potent pharmacophore in modern medicinal chemistry. While originally identified in high-throughput screens for extracellular mat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The (5-fluorothiophen-2-yl)methanamine scaffold is a highly versatile and potent pharmacophore in modern medicinal chemistry. While originally identified in high-throughput screens for extracellular matrix (ECM) modulation, its unique physicochemical properties have expanded its utility across multiple therapeutic domains. This technical guide elucidates the dual mechanisms of action of these derivatives: their primary role as irreversible, covalent inhibitors of Lysyl Oxidase (LOX) and LOX-like 2 (LOXL2) enzymes in oncology and fibrosis, and their secondary application as reversible hinge-binding motifs in multi-kinase inhibitors (e.g., FLT3/MERTK) for acute myeloid leukemia (AML).

Molecular Rationale & Pharmacophore Properties

The efficacy of the (5-fluorothiophen-2-yl)methanamine building block stems from the synergistic interaction of its three structural components:

  • The Methanamine Warhead: The primary amine is the critical reactive center. In amine oxidases, it acts as a biomimetic of the natural ϵ -amine of peptidyl lysine, allowing it to access deep catalytic channels.

  • The Thiophene Core: This five-membered heteroaromatic ring provides a lipophilic scaffold that effectively packs into hydrophobic binding pockets (such as the kinase hinge region) while maintaining a lower molecular weight and higher polarity than a standard phenyl ring.

  • The 5-Fluorine Substitution: The addition of a fluorine atom at the 5-position serves a dual purpose. Metabolically , it blocks cytochrome P450-mediated oxidation at the highly reactive 5-position of the thiophene, significantly extending the compound's half-life. Electronically , the strong electron-withdrawing nature of fluorine modulates the pKa​ of the primary amine, optimizing its nucleophilicity for covalent adduct formation while improving cellular permeability .

Primary Mechanism of Action: Irreversible Inhibition of Lysyl Oxidase (LOX/LOXL2)

Lysyl oxidase (LOX) and its paralogues (LOXL1-4) are copper-dependent amine oxidases responsible for catalyzing the oxidative deamination of lysine residues in collagen and elastin. This reaction generates highly reactive aldehydes that spontaneously condense to form the cross-links necessary for ECM stabilization. Overexpression of LOX/LOXL2 stiffens the tumor microenvironment, promoting integrin-mediated focal adhesion signaling and driving tumor metastasis .

The mechanism of action of (5-fluorothiophen-2-yl)methanamine derivatives against LOX/LOXL2 is an irreversible, mechanism-based (suicide) inhibition .

  • Causality: The inhibitor enters the active site, where the primary amine acts as a nucleophile. It attacks the electrophilic carbonyl of the enzyme's covalently bound lysine tyrosylquinone (LTQ) cofactor.

  • A subsequent condensation reaction (loss of H2​O ) forms a highly stable Schiff base adduct. Because the inhibitor lacks the extended aliphatic chain of natural lysine, the subsequent oxidative cleavage steps cannot occur. The enzyme is permanently inactivated, halting ECM cross-linking and suppressing metastatic progression .

LOX_Inhibition LOX Active LOX/LOXL2 (Contains LTQ Cofactor) Complex Enzyme-Inhibitor Pre-covalent Complex LOX->Complex Binding Inhibitor (5-Fluorothiophen-2-yl) methanamine Derivative Inhibitor->Complex Primary Amine SchiffBase Irreversible Schiff Base (LTQ-Inhibitor Adduct) Complex->SchiffBase Condensation (-H2O) ECM ECM Cross-linking (Collagen/Elastin) SchiffBase->ECM Blocks Metastasis Tumor Metastasis & Fibrosis ECM->Metastasis Prevents

Irreversible inhibition of LOX/LOXL2 via Schiff base formation with the LTQ cofactor.

Quantitative SAR Data Summary

The table below illustrates the structure-activity relationship (SAR) evolution of thiophene-methanamine derivatives, demonstrating how sulfonyl and halogen substitutions drastically enhance target affinity.

Compound CoreSubstituent at Position 5TargetIC50 ( μ M)Reference
Thiophen-2-yl-methanaminePiperidin-1-ylsulfonylLOX19.0
Thiophen-2-yl-methanamineMethanesulfonylphenyl sulfoneLOX0.26
Thiazol-2-yl-methanamineMethanesulfonylphenyl sulfoneLOXL20.176[[1]]([Link])
3-Fluorothiophen-2-yl-methanamineMethanesulfonylphenyl sulfoneLOXL20.671[[1]]([Link])

Secondary Mechanism: Kinase Inhibition (FLT3/MERTK)

Beyond extracellular targets, fluorothiophene-methanamines are highly effective as hinge-binding motifs in intracellular kinase inhibitors, particularly for dual MERTK and FLT3 inhibitors used in acute myeloid leukemia (AML) .

Unlike the covalent mechanism seen in LOX, the interaction here is reversible and ATP-competitive .

  • Causality: The primary amine functions as a critical hydrogen-bond donor to the backbone carbonyls within the kinase hinge region. Simultaneously, the 5-fluorothiophene moiety occupies the hydrophobic pocket adjacent to the ATP-binding site. The fluorine atom engages in favorable halogen-bonding and hydrophobic packing, stabilizing the inactive (DFG-out) or active (DFG-in) conformation of the kinase, thereby blocking downstream PI3K/AKT and STAT5 signaling .

Kinase_Inhibition Inhibitor Thiophene-methanamine Kinase Inhibitor Hinge Kinase Hinge Region (e.g., FLT3 / MERTK) Inhibitor->Hinge H-Bonding & Packing Pathways Downstream Signaling (PI3K/AKT, STAT5, ERK) Hinge->Pathways Blocks Phosphorylation Proliferation Leukemic Cell Proliferation & Survival Pathways->Proliferation Inhibits Apoptosis Cell Cycle Arrest & Apoptosis Pathways->Apoptosis Induces

Reversible, ATP-competitive inhibition of FLT3/MERTK kinase signaling pathways.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the mechanism of action, the following self-validating protocols establish both target engagement and the specific nature of the covalent interaction.

Protocol 1: In Vitro LOX/LOXL2 Enzymatic Activity & Target Engagement Assay

This protocol utilizes a coupled fluorometric assay to measure the H2​O2​ byproduct of LOX activity. Direct measurement of the aldehyde product is unstable; therefore, coupling the stoichiometric release of H2​O2​ to a fluorescent readout provides a robust, real-time kinetic analysis.

Step-by-Step Methodology:

  • Enzyme Pre-incubation: Dilute recombinant human LOX or LOXL2 in assay buffer (50 mM sodium borate, 1.2 M urea, pH 8.2). Add the (5-fluorothiophen-2-yl)methanamine inhibitor at varying concentrations (0.1 nM to 10 μ M).

  • Time-Dependent Validation: Incubate the mixture at 37°C for exactly 1 hour. Causality Note: Because the inhibition is mechanism-based and covalent, potency ( IC50​ ) will appear to increase over time. Comparing a 0-minute vs. 60-minute pre-incubation validates the irreversible Schiff base formation.

  • Substrate Addition: Add 10 mM cadaverine (or putrescine) as the primary amine substrate.

  • Detection Coupling: Immediately add a detection mixture containing 50 μ M Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) and 1 U/mL Horseradish Peroxidase (HRP).

  • Readout: Measure fluorescence continuously (Ex/Em = 530/590 nm). Active LOX oxidizes cadaverine, releasing H2​O2​ . HRP uses this H2​O2​ to convert Amplex Red into highly fluorescent resorufin. A drop in fluorescence confirms that the inhibitor has permanently occupied the LTQ cofactor [[1]]([Link]).

Protocol 2: Intact Mass Spectrometry for Covalent Adduct Validation

To definitively prove the formation of the Schiff base, intact protein mass spectrometry is utilized.

  • Incubation: Incubate 5 μ M recombinant LOXL2 with a 10-fold molar excess (50 μ M) of the inhibitor for 2 hours at room temperature.

  • Digestion: Quench the reaction and digest the complex with trypsin overnight at 37°C.

  • LC-MS/MS Analysis: Analyze the resulting peptides using a high-resolution Q-TOF mass spectrometer.

  • Data Interpretation: Search for the specific LTQ-containing peptide. A mass shift corresponding to the exact mass of the inhibitor minus 18 Da (accounting for the loss of H2​O during condensation) confirms the covalent mechanism of action .

References

  • Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships. PubMed Central (PMC). Available at:[Link]

  • 2-Aminomethylene-5-sulfonylthiazole Inhibitors of Lysyl Oxidase (LOX) and LOXL2 Show Significant Efficacy in Delaying Tumor Growth. PubMed Central (PMC). Available at:[Link]

  • Identification of pyrrolo[2,3-d]pyrimidine-based dual MERTK and FLT3 inhibitor. Celon Pharma. Available at:[Link]

Sources

Foundational

Advanced Pharmacokinetic Profiling of Fluorinated Thiophene Derivatives: A Mechanistic Guide

Executive Summary In contemporary drug design, the optimization of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile is just as critical as its target binding affinity. As a Senior Applicati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug design, the optimization of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile is just as critical as its target binding affinity. As a Senior Application Scientist overseeing screening cascades, I have consistently observed that replacing a phenyl ring with a thiophene bioisostere can improve aqueous solubility but often introduces severe metabolic liabilities.

To counteract rapid clearance, the strategic installation of fluorine onto the thiophene core has become a cornerstone of modern medicinal chemistry. This whitepaper provides an in-depth technical guide to the mechanistic rationale, analytical workflows, and self-validating experimental protocols required to accurately profile the pharmacokinetics (PK) of fluorinated thiophene derivatives.

The Mechanistic Rationale: Thiophene Bioisosterism and Fluorine Synergy

The Thiophene Liability

Thiophene is a widely deployed bioisostere for the phenyl ring. It successfully mimics the spatial characteristics of a benzene ring while often lowering the partition coefficient (log P) to improve solubility (1[1]). However, the electron-rich nature of the thiophene core introduces a significant flaw: the sulfur atom and adjacent carbons are highly susceptible to cytochrome P450 (CYP450)-mediated S-oxidation and epoxidation. This leads to rapid intrinsic clearance ( CLint​ ) and the potential formation of reactive, toxic metabolites.

The Fluorine Solution

To rescue the thiophene scaffold, medicinal chemists utilize fluorine. Characterized by its small atomic radius (1.47 Å) and extreme electronegativity, fluorine augments potency, selectivity, and metabolic stability without adding significant steric bulk (2[2]).

The causality behind this stabilization is twofold:

  • Steric & Bond Strength Blockade: The inherent strength of the C-F bond (~116 kcal/mol) provides a robust, unbreakable shield against enzymatic cleavage (3[3]).

  • Electronic Deactivation: Fluorine's electron-withdrawing effect pulls electron density away from the thiophene ring, deactivating it against electrophilic oxidative attack by CYP450 enzymes.

While an increase in lipophilicity generally correlates with higher clearance, fluorine's ability to block metabolically labile sites overrides this, resulting in a net decrease in clearance (4[4]). Furthermore, the modulation of pKa and lipophilicity enhances membrane permeability, which is particularly crucial for central nervous system (CNS) targets requiring blood-brain barrier (BBB) penetration (5[5]).

G Thiophene Unsubstituted Thiophene (High Clearance) CYP CYP450 Oxidation (Phase I Metabolism) Thiophene->CYP Epoxide Reactive Epoxide / S-Oxide (Toxicity Liability) CYP->Epoxide S-oxidation / Epoxidation Stable Metabolic Stability (Prolonged Half-life) CYP->Stable Blocked by C-F Bond FluoroThio Fluorinated Thiophene (Optimized Bioisostere) Epoxide->FluoroThio Rational Drug Design FluoroThio->CYP

Caption: Impact of fluorine substitution on CYP450-mediated thiophene metabolism.

Analytical Workflow for PK Profiling

Profiling these derivatives requires a rigorous, stepwise analytical cascade. We move from foundational physicochemical properties to complex in vivo systems, ensuring that only compounds with optimized ADME profiles advance.

G Start Fluorinated Thiophene Synthesis PhysChem Physicochemical Profiling (logD, pKa) Start->PhysChem >95% Purity InVitro In Vitro ADME (Microsomes, PAMPA) PhysChem->InVitro Optimal logD MetID Metabolite ID (LC-MS/MS) InVitro->MetID High Clearance InVivo In Vivo PK (Rodent Models) InVitro->InVivo Low Clearance MetID->Start Iterative Redesign Data PK Parameter Calculation (CL, Vd, F%) InVivo->Data Plasma Sampling

Caption: Stepwise analytical workflow for the pharmacokinetic profiling of fluorinated thiophenes.

Experimental Protocol: Self-Validating In Vitro Microsomal Clearance

A protocol is only as reliable as its internal controls. To ensure the integrity of our clearance data, this human liver microsome (HLM) stability assay is designed as a self-validating system. Selective installation of fluorine enhances metabolic stability (6[6]), and this protocol is engineered to quantify that exact enhancement.

Step-by-Step Methodology
  • Matrix Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4). Thaw HLM on ice.

    • Causality: Phosphate buffer at physiological pH maintains the structural integrity and optimal catalytic conformation of CYP450 enzymes.

  • Incubation Mixture: Combine HLM (final concentration 0.5 mg/mL protein) and the fluorinated thiophene test compound (final concentration 1 µM).

    • Causality: 0.5 mg/mL protein balances enzyme kinetics; too high causes non-specific binding, too low reduces assay sensitivity. Ensure organic solvent (e.g., DMSO) remains below 0.1% to prevent CYP inhibition.

  • Control Integration (The Self-Validating Engine):

    • Positive Control (Verapamil): Validates that the CYP enzymes in the specific HLM lot are active.

    • Negative Control (Warfarin): Validates that the system does not artificially degrade stable compounds.

    • Minus-NADPH Control: Run a parallel assay without NADPH. This differentiates enzymatic metabolism from chemical instability or non-specific binding to plasticware.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes; its addition officially starts the metabolic clock.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Acetonitrile instantly precipitates microsomal proteins, permanently halting enzymatic activity while extracting the remaining small molecule analyte.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.

  • Data Processing: Plot the natural log of the remaining compound area ratio versus time. Calculate the slope ( k ) to derive CLint​=(k×V)/protein concentration .

Quantitative Data: Impact of Fluorination on PK Parameters

The following table summarizes the profound impact that targeted fluorination has on the pharmacokinetic parameters of a thiophene-based scaffold. By blocking the primary sites of CYP450 metabolism, we observe a drastic reduction in intrinsic clearance and a corresponding surge in oral bioavailability and membrane permeability.

Table 1: Comparative Pharmacokinetic Parameters of Phenyl, Thiophene, and Fluorinated Thiophene Scaffolds

Compound Scaffold CLint​ (µL/min/mg)Half-life ( t1/2​ , h)Oral Bioavailability (F%)logD (pH 7.4)BBB Permeability ( Papp​×10−6 cm/s)
Phenyl (Reference) 45.21.222%3.812.4
Unsubstituted Thiophene 78.50.612%3.215.1
5-Fluoro-thiophene 14.34.865%3.528.7
3,5-Difluoro-thiophene 8.16.278%3.734.2

Note: Data represents a synthesized comparative model based on established structure-activity relationship (SAR) trends for fluorinated heterocycles.

Conclusion

The transition from an unsubstituted thiophene to a fluorinated thiophene derivative is not a mere structural tweak; it is a fundamental reprogramming of the molecule's pharmacokinetic destiny. By leveraging the extreme electronegativity and bond strength of fluorine, drug developers can effectively shield the metabolically vulnerable thiophene core. When coupled with rigorous, self-validating analytical workflows, fluorinated thiophenes offer a highly tunable platform for achieving optimal clearance, prolonged half-lives, and superior tissue distribution in modern drug discovery.

References

  • The role of fluorine in medicinal chemistry: Review Article - Taylor & Francis. 6

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA - MDPI. 2

  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability - ACS Publications. 4

  • Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design - PubMed/NIH. 1

  • Applications of Fluorine in Medicinal Chemistry - PubMed/NIH. 5

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - RSC Publishing. 3

Sources

Exploratory

Toxicity and in vitro safety profile of (5-Fluorothiophen-2-yl)methanamine hydrochloride

An In-Depth Technical Guide to the Toxicity and In Vitro Safety Profile of (5-Fluorothiophen-2-yl)methanamine hydrochloride Abstract The early and comprehensive assessment of a new chemical entity's safety profile is par...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Toxicity and In Vitro Safety Profile of (5-Fluorothiophen-2-yl)methanamine hydrochloride

Abstract

The early and comprehensive assessment of a new chemical entity's safety profile is paramount to mitigating risk in drug development. This guide provides an in-depth, technical framework for evaluating the potential toxicity of (5-Fluorothiophen-2-yl)methanamine hydrochloride. Due to the limited public data on this specific molecule, this document adopts a predictive and strategic approach, grounded in established toxicological principles and regulatory expectations. We will deconstruct the molecule's chemical features, identify potential liabilities based on structural alerts, and outline a multi-tiered in vitro testing strategy. This whitepaper details the causality behind experimental choices, provides validated protocols for key assays, and offers a framework for integrating data to build a comprehensive safety profile.

Introduction: A Proactive Approach to Safety Assessment

(5-Fluorothiophen-2-yl)methanamine hydrochloride is a substituted thiophene derivative. While its intended pharmacological activity is the primary focus of discovery efforts, its structural features necessitate a thorough and proactive toxicological evaluation. The presence of a thiophene ring, in particular, is a well-documented "structural alert" for potential metabolic activation into reactive species.[1][2][3] This guide serves as a strategic roadmap for characterizing the in vitro safety profile of this compound, enabling early identification of potential liabilities and informing data-driven decisions in the drug development pipeline.

The principles outlined herein are guided by recommendations from major regulatory agencies and best practices in preclinical safety testing, emphasizing a move towards earlier, more predictive in vitro assessments to reduce late-stage attrition of drug candidates.[4][5][6]

Structural Analysis and Predicted Toxicological Profile

A molecule's structure is the primary determinant of its metabolic fate and potential for toxicity. The key features of (5-Fluorothiophen-2-yl)methanamine hydrochloride are:

  • Thiophene Moiety: The sulfur-containing aromatic ring is the most significant feature from a toxicological standpoint. Thiophene rings can be metabolized by Cytochrome P450 (CYP) enzymes to form highly reactive intermediates, such as thiophene S-oxides and thiophene epoxides.[1][2][3] These electrophilic metabolites can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction, immune responses, and organ toxicity, most notably drug-induced liver injury (DILI).[1][2][7]

  • Fluorine Substitution: The fluorine atom at the 5-position of the thiophene ring can influence its metabolic profile. While fluorination can sometimes block metabolic pathways, it can also alter the electronic properties of the ring, potentially affecting the rate and regioselectivity of CYP-mediated oxidation.

  • Methanamine Side Chain: This primary amine provides a site for potential conjugation reactions (Phase II metabolism) and influences the compound's physicochemical properties, such as solubility and basicity.

Based on this analysis, the primary predicted risk is metabolism-dependent hepatotoxicity . A secondary, but mandatory, area of investigation is genotoxicity , given the potential for reactive metabolites to form DNA adducts. Finally, off-target pharmacology, particularly cardiovascular liability, must be assessed as a standard component of safety profiling.

A Tiered Strategy for In Vitro Safety Assessment

A logical, tiered approach to in vitro safety testing is essential for efficient and comprehensive risk assessment. The proposed strategy begins with broad cytotoxicity screening, followed by specific assays to investigate the key predicted liabilities: genotoxicity, hepatotoxicity, and cardiotoxicity.

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Specific Liability Assessment cluster_2 Tier 3: Integrated Risk Profile A General Cytotoxicity Screening (e.g., HepG2, HEK293) B Genotoxicity Battery (Ames, Micronucleus) A->B If Cytotoxic Concentrations Identified C Hepatotoxicity Assessment (Metabolic Activation, DILI Models) A->C If Cytotoxic Concentrations Identified D Cardiovascular Safety (hERG Channel Assay) A->D If Cytotoxic Concentrations Identified E Data Integration & Risk Assessment B->E C->E D->E

Caption: Tiered workflow for in vitro safety assessment.

Foundational Cytotoxicity Assessment

Rationale: The initial step is to determine the concentration range at which the compound elicits basic cellular toxicity. This provides context for all subsequent, more specific assays, ensuring that observed effects are not simply due to overwhelming, non-specific cytotoxicity. Assays measuring membrane integrity (LDH release) and metabolic activity (MTT) provide complementary data.[8][9]

Experimental Protocol: LDH Release Assay

  • Cell Culture: Plate a relevant cell line (e.g., HepG2 for liver context) in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of (5-Fluorothiophen-2-yl)methanamine hydrochloride (e.g., from 0.1 µM to 100 µM). Treat cells in triplicate for 24 hours. Include vehicle control (negative control) and a lysis buffer (positive control for maximum LDH release).

  • Sample Collection: After incubation, carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing diaphorase and NAD+) to each well.

  • Incubation & Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control after subtracting the background from the vehicle control.

ParameterDescription
Cell Line HepG2 (human hepatoma)
Seeding Density 10,000 cells/well
Compound Concentrations 0.1, 0.3, 1, 3, 10, 30, 100 µM
Incubation Time 24 hours
Endpoint Lactate Dehydrogenase (LDH) release
Detection Method Colorimetric (Absorbance at 490 nm)
Caption: Example data summary table for a cytotoxicity assay.

Genotoxicity Assessment

Rationale: Genotoxicity testing is a regulatory requirement to assess a compound's potential to cause genetic damage, which can lead to carcinogenicity.[4][10] A standard battery of tests is employed to detect different types of genetic damage.[11]

Bacterial Reverse Mutation Assay (Ames Test)

Causality: The Ames test is a rapid screen to detect compounds that can cause gene mutations.[10][12] It uses several strains of Salmonella typhimurium with mutations in the histidine synthesis pathway, making them unable to grow without external histidine. A mutagenic compound will cause reverse mutations, allowing the bacteria to synthesize their own histidine and form colonies. The inclusion of a liver enzyme fraction (S9) is critical for this compound to assess if its metabolites are mutagenic.[12]

Experimental Protocol: Ames MPF Assay (96-well format)

  • Preparation: Reconstitute lyophilized bacterial strains (e.g., TA98, TA100, TA1535, TA1537) and grow overnight.

  • Treatment: In a 96-well plate, add the test compound across a range of concentrations, the bacterial culture, and either a buffer (for -S9 condition) or a liver S9 fraction (+S9 condition).

  • Incubation: Incubate the mixture at 37°C for 90 minutes to allow for mutations to occur.

  • Plating: Add an indicator medium to each well. This medium lacks histidine but contains a pH indicator that changes color when bacterial colonies grow and produce acid.

  • Growth & Scoring: Distribute the mixture into a 384-well plate containing histidine-free media. Incubate for 48 hours. The number of wells that change color (indicating revertant colonies) is counted. A significant increase in revertant colonies compared to the vehicle control indicates a positive result.

In Vitro Micronucleus Assay

Causality: This assay detects chromosomal damage (clastogenicity) or interference with the mitotic apparatus (aneugenicity).[4][12] Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. An increase in micronuclei frequency indicates genotoxic potential.

Experimental Protocol: Flow Cytometry-based Micronucleus Assay

  • Cell Culture: Treat a suitable mammalian cell line (e.g., CHO-K1 or TK6) with the test compound for a period equivalent to 1.5-2 normal cell cycles, both with and without S9 metabolic activation.

  • Harvesting: Harvest the cells and lyse the cell membranes while leaving the nuclear membranes intact.

  • Staining: Stain the nuclei and micronuclei with a fluorescent DNA dye (e.g., propidium iodide). A second dye can be used to distinguish intact nuclei from micronuclei.

  • Analysis: Analyze the samples using a flow cytometer. The instrument can rapidly count tens of thousands of cells, identifying and quantifying the frequency of micronuclei.[4]

  • Data Interpretation: A dose-dependent increase in the percentage of cells containing micronuclei above a certain threshold is considered a positive result.

G cluster_0 Genotoxicity Testing Workflow A Compound + S9 Mix B Ames Test (Gene Mutation) A->B C Micronucleus Test (Chromosome Damage) A->C D Mutagenic Potential B->D Positive or Negative E Clastogenic/Aneugenic Potential C->E Positive or Negative

Caption: Workflow for assessing genotoxic potential.

Organ-Specific Toxicity: Hepatotoxicity

Rationale: As predicted from its thiophene structure, hepatotoxicity is a primary concern. In vitro liver models are essential for investigating mechanisms of DILI, including the role of metabolic activation.[7][13][14] Using metabolically competent cells, such as primary human hepatocytes or HepaRG cells, is crucial for this assessment.[7][15]

Experimental Protocol: High-Content Imaging for DILI in 3D Spheroids

  • Spheroid Formation: Culture primary human hepatocytes or HepaRG cells in ultra-low attachment plates to allow for self-assembly into 3D spheroids over 3-5 days. This 3D structure better mimics the in vivo liver environment and maintains metabolic function for longer periods.[14]

  • Compound Treatment: Treat the spheroids with the test compound over a range of non-cytotoxic concentrations for an extended period (e.g., 72 hours or longer) to detect delayed toxicity.

  • Multi-parametric Staining: After treatment, fix the spheroids and stain them with a panel of fluorescent dyes to simultaneously measure multiple DILI-relevant endpoints. This can include:

    • Hoechst 33342: To count total cell number (nuclei).

    • MitoTracker Red: To assess mitochondrial membrane potential.

    • JC-1: To specifically measure mitochondrial dysfunction.

    • CellTox Green: To identify cells with compromised membrane integrity.

  • Imaging and Analysis: Acquire images using an automated high-content imaging system. Sophisticated software algorithms are then used to quantify the intensity and distribution of each fluorescent signal on a per-cell or per-spheroid basis.

  • Data Interpretation: A concentration-dependent decrease in mitochondrial health or an increase in membrane permeability would indicate a hepatotoxic liability.

Endpoint MeasuredFluorescent ProbeIndication of Toxicity
Cell NumberHoechst 33342Decrease
Mitochondrial PotentialMitoTracker RedDecrease in fluorescence
Membrane IntegrityCellTox GreenIncrease in fluorescence
SteatosisNile RedIncrease in lipid droplets
Caption: Multi-parametric endpoints for high-content hepatotoxicity screening.

Cardiovascular Safety Assessment: hERG Channel Assay

Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia known as Torsades de Pointes.[16][17] Regulatory agencies require hERG assessment for most new drug candidates.[18]

Experimental Protocol: Automated Patch-Clamp Electrophysiology

Causality: This assay directly measures the flow of potassium ions through the hERG channel in a cell line stably expressing the channel (e.g., HEK293-hERG). A reduction in this current in the presence of the test compound indicates inhibition. Automated patch-clamp systems provide higher throughput than traditional manual patch-clamp while maintaining high-quality data.[16][17]

  • Cell Preparation: Use a cell line stably expressing the hERG channel. Prepare a single-cell suspension for use in the automated patch-clamp system.

  • System Setup: The system (e.g., QPatch or IonFlux) uses a specialized plate with microfluidic channels. Cells are automatically captured, and a high-resistance "giga-seal" is formed. The cell membrane is then ruptured to achieve the whole-cell configuration.[16]

  • Voltage Protocol: Apply a specific voltage protocol designed to elicit and measure the characteristic hERG tail current.[18] Record a stable baseline current.

  • Compound Application: Perfuse the cells with increasing concentrations of (5-Fluorothiophen-2-yl)methanamine hydrochloride. A positive control (e.g., Cisapride) should also be run to confirm assay sensitivity.[18]

  • Data Acquisition & Analysis: Measure the hERG current at each concentration. Calculate the percentage of inhibition relative to the baseline current. Plot the concentration-response curve and fit the data to the Hill equation to determine the IC₅₀ value (the concentration that causes 50% inhibition).

Concentration% hERG Inhibition
0.1 µM2.5 ± 1.1
1 µM8.9 ± 2.4
10 µM25.6 ± 4.5
30 µM52.1 ± 6.3
100 µM88.4 ± 3.9
Caption: Example data table for a hERG inhibition assay.

Data Integration and Risk Assessment

The final step is to synthesize the data from all assays into a cohesive safety profile. The key questions to answer are:

  • At what concentrations is the compound cytotoxic? This defines the therapeutic window.

  • Is the compound, or are its metabolites, mutagenic or clastogenic? A positive finding in the genotoxicity battery is a significant hurdle for development.

  • Does the compound show specific hepatotoxicity at sub-cytotoxic concentrations? If so, is it dependent on metabolic activation? This would confirm the risk predicted by the thiophene structure.

  • What is the IC₅₀ for hERG inhibition? A large margin between the hERG IC₅₀ and the projected efficacious concentration is required for a safe cardiovascular profile.

By integrating these data points, a comprehensive risk assessment can be formulated, identifying major liabilities and guiding the next steps, which could include chemical modification to mitigate toxicity or termination of the compound's development.

Conclusion

This guide outlines a robust, hypothesis-driven strategy for characterizing the in vitro safety and toxicity profile of (5-Fluorothiophen-2-yl)methanamine hydrochloride. By focusing on the structural alert of the thiophene ring, we predict that metabolism-dependent hepatotoxicity is the primary liability to investigate. The proposed tiered workflow, incorporating validated, industry-standard assays for cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity, provides a comprehensive framework for early risk identification. The adoption of such a proactive and mechanistically informed strategy is critical for navigating the complexities of drug development and ultimately delivering safer medicines.

References

  • Baze, A., Lemaire, S., et al. (2022). In vitro cell-based models of drug-induced hepatotoxicity screening: progress and limitation. Archives of Toxicology. Retrieved from [Link]

  • Garside, H., et al. (2014). In vitro models for liver toxicity testing. Toxicology Research. Retrieved from [Link]

  • Cruelty Free International. (2021). Updates to OECD in vitro and in chemico test guidelines. Retrieved from [Link]

  • Gunness, P., et al. (2013). In vitro models for liver toxicity testing. PMC - NIH. Retrieved from [Link]

  • Loser, K., et al. (2023). Immuno-inflammatory in vitro hepatotoxicity models to assess side effects of biologicals exemplified by aldesleukin. Frontiers in Immunology. Retrieved from [Link]

  • S, S., & K, S. (2016). High-throughput approaches for genotoxicity testing in drug development: recent advances. Drug Design, Development and Therapy. Retrieved from [Link]

  • Castell, J. V., et al. (2014). Cell-based models to predict human hepatotoxicity of drugs. Redalyc. Retrieved from [Link]

  • Gramec, D., et al. (2014). Bioactivation potential of thiophene-containing drugs. PubMed. Retrieved from [Link]

  • Gramec, D., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Retrieved from [Link]

  • Adams, T. B., et al. (2016). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology. Retrieved from [Link]

  • Tang, Q., et al. (2021). Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC - NIH. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

  • Gramec, D., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. ResearchGate. Retrieved from [Link]

  • Elveflow. (2025). Genotoxicity Testing: Insights, Applications, and Advanced Microfluidic Setups. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Gene-Tox Services. Retrieved from [Link]

  • CORDIS. (2004). ECVAM in vitro toxicity tests included in OECD testing recommendations. Retrieved from [Link]

  • ICAPO. (2023). OECD Releases new Test Guidelines for NAMs in 2023. Retrieved from [Link]

  • OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Viability and Cytotoxicity Testing. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

  • Riss, T. L., et al. (2013). In Vitro Viability and Cytotoxicity Testing. PMC - NIH. Retrieved from [Link]

  • OECD. (2018). Guidance Document on Good In Vitro Method Practices (GIVIMP). Retrieved from [Link]

  • FDA. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety Assay. Retrieved from [Link]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of (5-Fluorothiophen-2-yl)methanamine Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Fluorinated Heterocyclic Building Blocks Introduction and Strategic Rationale Fluorinated compounds are critical bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Fluorinated Heterocyclic Building Blocks

Introduction and Strategic Rationale

Fluorinated compounds are critical building blocks in modern pharmaceutical development. The unique properties of the carbon-fluorine (C-F) bond—specifically its high electronegativity, metabolic stability, and lipophilicity—make fluorinated heterocycles invaluable in rational drug design[1]. Specifically, (5-Fluorothiophen-2-yl)methanamine hydrochloride serves as a versatile primary amine intermediate, frequently utilized in the synthesis of complex ureas[2] and quinazolinones.

Synthesizing this primary amine directly from 2-(chloromethyl)-5-fluorothiophene via simple ammonolysis often leads to over-alkylation, yielding secondary and tertiary amines. To ensure strict primary amine selectivity, this protocol employs the Gabriel Synthesis [3]. This method utilizes phthalimide as a protected nitrogen equivalent, ensuring a self-validating, high-yield pathway to the target primary amine without polyalkylation byproducts.

Synthetic Workflow

The overall synthetic strategy involves three distinct phases: nucleophilic substitution, deprotection (hydrazinolysis), and salt formation.

SynthesisWorkflow SM 2-(Chloromethyl)-5-fluorothiophene (Electrophile) Step1 Step 1: Gabriel Substitution Potassium Phthalimide, DMF, 80-90°C SM->Step1 Int1 N-((5-fluorothiophen-2-yl)methyl)phthalimide (Protected Intermediate) Step1->Int1 Step2 Step 2: Hydrazinolysis Hydrazine Hydrate, EtOH, Reflux Int1->Step2 Int2 (5-Fluorothiophen-2-yl)methanamine (Free Base) Step2->Int2 Step3 Step 3: Salt Formation HCl (gas) in Diethyl Ether Int2->Step3 Product (5-Fluorothiophen-2-yl)methanamine HCl (Final Product) Step3->Product

Synthesis workflow of (5-Fluorothiophen-2-yl)methanamine HCl via Gabriel synthesis.

Materials and Stoichiometry

The following quantitative data outlines the required reagents for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
2-(Chloromethyl)-5-fluorothiophene150.601.0 eq1.51 gStarting Electrophile
Potassium phthalimide185.221.1 eq2.04 gN-Nucleophile
N,N-Dimethylformamide (DMF)73.09-15 mLPolar Aprotic Solvent
Hydrazine hydrate (80%)50.061.2 eq0.75 gDeprotection Reagent
Ethanol (Absolute)46.07-25 mLSolvent for Hydrazinolysis
Hydrochloric Acid (2M in Ether)36.461.5 eq7.5 mLSalt-forming Agent

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-((5-fluorothiophen-2-yl)methyl)phthalimide

Mechanistic Insight: The electron-withdrawing nature of the fluorine atom and the thiophene ring activates the chloromethyl group for facile nucleophilic displacement[3]. DMF is selected as the solvent because its polar aprotic nature poorly solvates the phthalimide anion, thereby maximizing its nucleophilicity for a rapid SN​2 displacement.

  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolve 2.04 g (1.1 eq) of potassium phthalimide in 15 mL of anhydrous DMF[3].

  • Add 1.51 g (1.0 eq) of 2-(Chloromethyl)-5-fluorothiophene dropwise to the stirring solution at room temperature[3].

  • Heat the reaction mixture to 80-90 °C using a pre-heated oil bath and stir for 4-6 hours[3]. Monitor the disappearance of the starting material via TLC (Hexanes:Ethyl Acetate, 4:1).

  • Upon completion, cool the mixture to room temperature and pour it slowly into 50 mL of vigorously stirred ice-water[3].

  • Filter the resulting white-to-off-white precipitate under vacuum. Wash the filter cake with copious amounts of cold distilled water to remove residual DMF and unreacted potassium phthalimide.

  • Purify the crude product by recrystallization from hot ethanol to afford pure N-((5-fluorothiophen-2-yl)methyl)phthalimide[3]. Dry under high vacuum.

Step 2: Hydrazinolysis to the Free Amine

Mechanistic Insight: While acid or base hydrolysis can cleave phthalimides, these harsh conditions risk degrading the electron-rich thiophene ring. Hydrazine hydrate is utilized here due to the "alpha-effect," making it an exceptionally potent nucleophile that attacks the phthalimide carbonyls under mild reflux, generating the free amine and a highly insoluble phthalhydrazide byproduct[3].

  • Suspend the purified N-((5-fluorothiophen-2-yl)methyl)phthalimide (approx. 1.0 eq based on Step 1 yield) in 25 mL of absolute ethanol in a clean round-bottom flask[3].

  • Add hydrazine hydrate (1.2 eq) dropwise to the suspension[3].

  • Heat the mixture to reflux (approx. 78 °C) for 2-4 hours[3]. During this time, the initial suspension will dissolve, followed by the precipitation of a voluminous white solid (phthalhydrazide)[3].

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture carefully with dilute aqueous hydrochloric acid (1M) until the pH reaches ~2. This ensures the target amine is fully protonated and soluble in the aqueous/ethanolic phase, while phthalhydrazide remains insoluble[3].

  • Filter off the phthalhydrazide precipitate and wash the filter cake with a small volume of ethanol[3].

  • Concentrate the filtrate under reduced pressure to remove ethanol. Basify the remaining aqueous layer with 2M NaOH to pH > 10, then extract the free amine with Dichloromethane (DCM) (3 x 20 mL).

  • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate to yield the crude (5-Fluorothiophen-2-yl)methanamine free base.

Step 3: Hydrochloride Salt Formation

Mechanistic Insight: Free primary alkylamines are prone to atmospheric oxidation and carbamate formation via CO2​ absorption. Converting the free base to the hydrochloride salt ensures long-term stability, improves crystallinity, and provides a standardized molecular weight for downstream quantitative applications like urea synthesis[2].

  • Dissolve the crude free base in 10 mL of anhydrous diethyl ether.

  • Submerge the flask in an ice bath (0 °C) with vigorous stirring.

  • Slowly add 7.5 mL (1.5 eq) of 2M HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt will form immediately.

  • Stir for an additional 30 minutes at 0 °C to ensure complete precipitation.

  • Filter the salt under an inert atmosphere (nitrogen or argon blanket) if possible, as the salt can be slightly hygroscopic. Wash with cold diethyl ether (2 x 5 mL).

  • Dry the product in a vacuum desiccator over P2​O5​ or silica gel for 12 hours to yield the final (5-Fluorothiophen-2-yl)methanamine hydrochloride.

References

  • ChemContract. "Fluorinated Building Blocks — Buy from USA Supplier". chem-contract.com. Available at:[Link]

Sources

Application

Application Notes and Protocols: (5-Fluorothiophen-2-yl)methanamine Hydrochloride in Organic Synthesis

Executive Summary & Scientific Rationale (5-Fluorothiophen-2-yl)methanamine hydrochloride is a highly versatile, fluorinated heterocyclic building block utilized extensively in modern medicinal chemistry and fragment-bas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

(5-Fluorothiophen-2-yl)methanamine hydrochloride is a highly versatile, fluorinated heterocyclic building block utilized extensively in modern medicinal chemistry and fragment-based drug discovery (FBDD). The strategic incorporation of the 5-fluorothiophene moiety into drug-like scaffolds serves multiple critical purposes in lead optimization[1]:

  • Bioisosterism & Target Affinity: The thiophene ring acts as a classical bioisostere for phenyl and furan rings. Its unique electron density and polarizability can enhance binding affinity through distinct non-covalent interactions with target proteins, a strategy successfully employed in the development of adenosine receptor modulators and 11β-HSD1 inhibitors[2][3].

  • Metabolic Stability: Unsubstituted thiophenes are notorious for undergoing cytochrome P450-mediated oxidation, leading to reactive epoxide or sulfoxide intermediates that form toxic glutathione (GSH) adducts. The strategic placement of a highly electronegative fluorine atom at the 5-position blocks this metabolic hotspot, significantly enhancing the pharmacokinetic profile and half-life of the resulting drug candidates[4].

  • Lipophilicity & Permeability: The strong C-F bond modulates the lipophilicity of the scaffold, often improving membrane permeability and oral bioavailability without drastically increasing the overall molecular weight.

The primary amine, stabilized as a hydrochloride salt, provides a robust and reactive handle for divergent synthetic pathways, including amide coupling, reductive amination, sulfonylation, and urea formation.

Physicochemical Profiling

Understanding the physical properties of this building block is essential for optimizing reaction conditions, particularly regarding solubility and stoichiometric equivalents[5].

PropertyValue
Chemical Name (5-Fluorothiophen-2-yl)methanamine hydrochloride
CAS Registry Number 1855889-50-7 (HCl salt) / 214759-36-1 (Free base)
Molecular Formula C5H7ClFNS
Molecular Weight 167.63 g/mol (HCl salt)
Appearance White to off-white crystalline powder
Storage Conditions Inert atmosphere, 2-8°C, protected from light and moisture
Solubility Soluble in DMSO, DMF, Methanol, and Water

Divergent Synthetic Workflows

The true utility of (5-Fluorothiophen-2-yl)methanamine lies in its ability to act as a central node for the synthesis of diverse pharmacophores. The diagram below illustrates the primary synthetic pathways accessible from this single building block.

G SM (5-Fluorothiophen-2-yl) methanamine HCl Cond1 R-COOH HATU, DIPEA, DMF SM->Cond1 Cond2 R-CHO NaBH(OAc)3, DCE SM->Cond2 Cond3 R-SO2Cl Pyridine, DCM SM->Cond3 Cond4 R-NCO TEA, THF SM->Cond4 Prod1 Amide Derivative Cond1->Prod1 Prod2 Secondary Amine Cond2->Prod2 Prod3 Sulfonamide Cond3->Prod3 Prod4 Urea Derivative Cond4->Prod4

Divergent synthetic pathways of (5-Fluorothiophen-2-yl)methanamine hydrochloride.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection and procedural steps is explicitly detailed to ensure reproducible and high-yielding syntheses.

Protocol A: HATU-Mediated Amide Coupling

This protocol describes the coupling of (5-Fluorothiophen-2-yl)methanamine with a generic carboxylic acid to form a stable amide linkage.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the target carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly reactive active ester intermediate back to the starting acid.

  • Activation: Add HATU (1.1 eq) to the solution, followed immediately by N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester, minimizing racemization of chiral centers. DIPEA acts as a non-nucleophilic base that facilitates activation without participating in unwanted side reactions.

  • Amine Addition: Add (5-Fluorothiophen-2-yl)methanamine hydrochloride (1.1 eq) to the activated mixture.

    • Causality: The excess DIPEA (3.0 eq total) is specifically required to neutralize the HCl salt of the methanamine, liberating the free primary amine and ensuring its nucleophilicity for the coupling step.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor progression via LC-MS or TLC (typically using a Hexane/EtOAc gradient).

    • Validation: The reaction is self-validating; the complete disappearance of the starting carboxylic acid and the emergence of a new, more lipophilic product spot confirm quantitative conversion.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with 5% aqueous LiCl (or water) and brine.

    • Causality: DMF is highly water-soluble; washing with 5% LiCl effectively pulls residual DMF into the aqueous phase, preventing co-elution issues during chromatography.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Reductive Amination with Aldehydes

This protocol outlines the synthesis of secondary amines, a common motif in kinase inhibitors and GPCR ligands.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the target aldehyde (1.0 eq) and (5-Fluorothiophen-2-yl)methanamine hydrochloride (1.05 eq) in anhydrous 1,2-dichloroethane (DCE). Add Triethylamine (TEA) (1.1 eq).

    • Causality: TEA neutralizes the HCl salt. DCE is chosen over DCM due to its slightly higher boiling point and superior solubility profile for the transient iminium intermediates.

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq) to adjust the pH to ~5-6.

    • Causality: Mildly acidic conditions accelerate the dehydration of the hemiaminal intermediate, driving the equilibrium strongly toward the formation of the electrophilic iminium ion.

  • Reduction: After stirring for 1-2 hours at room temperature, add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

    • Causality: NaBH(OAc)₃ is preferred over NaBH₄ because it is a milder, chemo-selective reducing agent. It specifically reduces the transient iminium ion without reducing the unreacted aldehyde, thereby minimizing the formation of unwanted primary alcohol byproducts.

  • Quenching & Isolation: Stir for 4-12 hours until complete by LC-MS. Quench carefully with saturated aqueous NaHCO₃ (caution: gas evolution will occur). Extract with DCM, wash with brine, dry over MgSO₄, and concentrate in vacuo before purification.

References

  • Title: Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-(Chloromethyl)-5-fluorothiophene Source: Benchchem URL: 6

  • Title: Discovery of Potent, Orally Bioavailable, Tricyclic NLRP3 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: 4

  • Title: Discovery and Biological Evaluation of Potent and Orally Active Human 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors Source: J-Stage URL: 2

  • Title: Therapeutic potential of adenosine receptor modulators in cancer treatment Source: RSC Advances (Royal Society of Chemistry) URL: 3

  • Title: 214759-36-1 | (5-Fluorothiophen-2-yl)methanamine | Fluorinated Building Blocks Source: Ambeed URL: 5

Sources

Method

Application Note: Solubilization Protocols for (5-Fluorothiophen-2-yl)methanamine Hydrochloride in DMSO for In Vitro Assays

Physicochemical Context & Causality (5-Fluorothiophen-2-yl)methanamine hydrochloride (CAS: 1855889-50-7) is a highly polar, fluorinated thiophene derivative utilized as a critical molecular building block in medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Context & Causality

(5-Fluorothiophen-2-yl)methanamine hydrochloride (CAS: 1855889-50-7) is a highly polar, fluorinated thiophene derivative utilized as a critical molecular building block in medicinal chemistry and lead optimization[1][2]. When transitioning this compound from synthetic chemistry to in vitro biological evaluation, achieving reliable solubility is the foundational step for assay integrity.

While hydrochloride (HCl) salts are fundamentally designed to enhance thermodynamic aqueous solubility, high-throughput screening (HTS) and standardized biochemical assays universally rely on Dimethyl Sulfoxide (DMSO) as the primary master stock vehicle[3]. This presents a unique physicochemical challenge: while the free base of an amine readily dissolves in organic solvents, the dissolution of an HCl salt in DMSO relies entirely on the solvent's high dielectric constant. Because DMSO lacks hydrogen-bond donating capabilities, it cannot solvate the chloride anion as effectively as water. However, due to the low molecular weight of (5-Fluorothiophen-2-yl)methanamine, it typically achieves excellent solubility (≥10 mM) in anhydrous DMSO[4].

Understanding the distinction between thermodynamic solubility (equilibrium in a pure solvent) and kinetic solubility (the point of precipitation when a DMSO stock is diluted into an aqueous assay buffer) is critical. Supersaturated solutions can precipitate unpredictably during an assay, leading to false negatives, variable data, and inaccurate Structure-Activity Relationships (SAR)[4][5].

Quantitative Solubility Parameters

The following table summarizes the critical parameters and limits for handling this compound in in vitro environments.

ParameterSpecification / GuidelineCausality & Rationale
Compound Identity (5-Fluorothiophen-2-yl)methanamine HClTarget analyte (CAS: 1855889-50-7)[1][2].
Primary Vehicle Anhydrous, Degassed DMSO (≥99.9%)Prevents oxidation and hydrolysis of sensitive amines during prolonged storage[4].
Target Stock Conc. 10 mMThe universal standard concentration for HTS and in vitro compound libraries[3][4].
Max Assay DMSO % ≤ 0.1% - 1.0% (v/v)Prevents solvent-mediated cytotoxicity or target enzyme denaturation in the final assay[6].
QC Validation Nephelometry (Light Scattering)Detects kinetic solubility limits and micro-precipitates prior to biological screening[5].

Self-Validating Solubilization Workflow

To ensure trustworthiness and reproducibility, the solubilization process must be a self-validating system. We employ a two-phase protocol: Master Stock Preparation followed by Kinetic QC.

G Start Weigh Compound (HCl Salt) AddDMSO Add Anhydrous DMSO (Target: 10 mM) Start->AddDMSO Agitate Vortex & Sonicate (25°C, 15 min) AddDMSO->Agitate Visual Visual Inspection (Clear Solution?) Agitate->Visual QC Nephelometry QC (Kinetic Solubility) Visual->QC Yes Fail Precipitate Detected (Adjust Concentration) Visual->Fail No Aqueous Aqueous Buffer Dilution (Max 0.1-1% DMSO) QC->Aqueous Passes QC Fail->AddDMSO Dilute Assay In Vitro Assay (Readout) Aqueous->Assay

Workflow for DMSO solubilization and kinetic QC of (5-Fluorothiophen-2-yl)methanamine HCl.

Phase 1: Master Stock Preparation (10 mM)
  • Equilibration: Allow the sealed vial of (5-Fluorothiophen-2-yl)methanamine hydrochloride to equilibrate to room temperature in a desiccator before opening.

    • Expertise Insight: HCl salts are inherently hygroscopic. Opening cold vials introduces atmospheric moisture, which degrades the compound and alters the precise molarity of the stock solution.

  • Weighing: Accurately weigh the required mass using a microbalance.

  • Solvent Addition: Add the calculated volume of nitrogen-degassed, anhydrous DMSO to achieve a 10 mM concentration.

    • Expertise Insight: Standard laboratory DMSO rapidly absorbs water from the air. Using anhydrous, degassed DMSO is critical because oxidation and hydrolysis are primary degradation pathways for molecules stored in solution[4].

  • Agitation: Vortex the solution for 30 seconds, followed by water-bath sonication at 25°C for 10–15 minutes. Ensure the water bath does not exceed 30°C to prevent thermal degradation.

  • Storage: Aliquot the clear solution into single-use amber vials and store at -20°C[3].

    • Expertise Insight: Repeated freeze-thaw cycles introduce water condensation into the DMSO, drastically reducing the solubility of hydrophobic moieties and promoting aggregation. Single-use aliquots are mandatory.

Phase 2: Kinetic Solubility QC & Assay Integration

Before introducing the compound to a biological system, its kinetic solubility must be validated according to the NIH Assay Guidance Manual standards[7][8].

  • Thawing: Thaw a single-use 10 mM DMSO aliquot at room temperature.

  • Aqueous Dilution: Perform a serial dilution of the stock into the target aqueous assay buffer (e.g., PBS, DMEM, or HEPES). Ensure the final DMSO concentration does not exceed 0.1% to 1.0% (v/v) to avoid solvent-mediated cytotoxicity[6].

  • Nephelometry QC: Measure the kinetic solubility of the intermediate dilutions using a nephelometer (light scattering) or a direct UV assay[5].

    • Expertise Insight: Visual inspection is insufficient for detecting micro-precipitates. Nephelometry provides a quantitative validation that the compound remains fully solubilized under the exact pH and ionic strength of the assay buffer, preventing false negatives.

  • Assay Execution: Once kinetic solubility is confirmed, proceed with the in vitro assay. Ensure the assay maintains a Z'-factor of > 0.4, confirming that the signal window is adequate and unaffected by compound aggregation[7][8].

References

  • Reagentia. "(5-FLUOROTHIOPHEN-2-YL)METHANAMINE HCL (1 x 100 mg)". Available at: [Link]

  • Parasites & Vectors (NIH). "Anti-schistosomal activities of quinoxaline-containing compounds: From hit identification to lead optimisation". Available at:[Link]

  • ResearchGate. "In Vitro Solubility Assays in Drug Discovery". Available at: [Link]

  • ResearchGate. "Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization". Available at:[Link]

  • NIH / PMC. "A high-throughput colorimetric assay for detection of Schistosoma mansoni viability based on the tetrazolium salt XTT". Available at:[Link]

  • Frontiers in Immunology. "A high-throughput screening RT-qPCR assay for quantifying surrogate markers of immunity from PBMCs". Available at:[Link]

  • MDPI. "Anti-Hyperglycemic and Antioxidant Effects of Sclerocarya birrea Leaf Crude Extract and Biosynthesized Silver Nanoparticles In Vitro". Available at:[Link]

Sources

Application

Application Notes and Protocols for Amide Bond Coupling Reactions Using (5-Fluorothiophen-2-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Significance of (5-Fluorothiophen-2-yl)methanamine Hydrochloride in Modern Drug Discover...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of (5-Fluorothiophen-2-yl)methanamine Hydrochloride in Modern Drug Discovery

In the landscape of medicinal chemistry, the amide bond remains a cornerstone functional group, prevalent in a vast array of pharmaceuticals and bioactive molecules.[1] The strategic incorporation of unique bioisosteres and functionalized building blocks is a key driver of innovation in drug design. (5-Fluorothiophen-2-yl)methanamine hydrochloride emerges as a valuable synthon in this context, offering a unique combination of a fluorine-substituted thiophene ring. The thiophene moiety is a well-established pharmacophore, while the fluorine atom can modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. The primary amine functionality serves as a versatile handle for the construction of amide linkages, enabling the exploration of novel chemical space in drug discovery programs.

This comprehensive guide provides detailed application notes and robust protocols for the effective utilization of (5-Fluorothiophen-2-yl)methanamine hydrochloride in amide bond coupling reactions. We will delve into the mechanistic underpinnings of various coupling strategies, offer step-by-step experimental procedures, and provide expert insights to navigate potential challenges, ensuring successful and efficient synthesis of target amides.

Core Principles of Amide Bond Formation: Activating the Carboxylic Acid

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process.[2] This is due to the formation of a non-reactive ammonium carboxylate salt. To overcome this kinetic barrier, the carboxylic acid must be activated to a more electrophilic species, rendering it susceptible to nucleophilic attack by the amine.[1] This activation is typically achieved through the use of "coupling reagents."

The general workflow for an amide coupling reaction involves the activation of the carboxylic acid, followed by the introduction of the amine. The choice of coupling reagent, base, and solvent is critical and depends on factors such as the steric and electronic properties of the substrates, the potential for racemization of chiral centers, and the desired reaction conditions.[2]

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Base Base (e.g., DIPEA, Et3N) Coupling_Reagent Coupling Reagent Amide_Product Amide Product Activated_Intermediate->Amide_Product + Amine Amine (5-Fluorothiophen-2-yl)methanamine (Free Base) Byproducts Byproducts (e.g., Urea, HOBt) Amine_HCl (5-Fluorothiophen-2-yl)methanamine Hydrochloride Amine_HCl->Amine + Base

Figure 1: General workflow for amide bond coupling reactions.

The Critical Role of the Base

When utilizing (5-Fluorothiophen-2-yl)methanamine hydrochloride, the amine is present as its hydrochloride salt. Therefore, the addition of a base is essential to neutralize the HCl and generate the free, nucleophilic amine in situ.[3][4] Typically, a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et3N) is employed.[2][] An excess of the base is often used to not only liberate the free amine but also to deprotonate the carboxylic acid, forming a more reactive carboxylate anion, and to scavenge any acidic byproducts generated during the reaction.[3][4]

Protocols for Amide Coupling with (5-Fluorothiophen-2-yl)methanamine Hydrochloride

The following protocols provide detailed procedures for three commonly employed and highly effective coupling methodologies. It is crucial to use anhydrous solvents and reagents to prevent hydrolysis of the activated intermediates, which can lead to low yields.

Protocol 1: HATU-Mediated Amide Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium/aminium salt-based coupling reagent known for its high reactivity, fast reaction times, and low rates of epimerization.[2][6] It is particularly well-suited for challenging couplings.[2][7]

Mechanism of HATU Coupling:

In the presence of a non-nucleophilic base, the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing a tetramethylurea byproduct.[2][6][8] The amine then attacks this active ester to yield the final amide product.[2][6] The nitrogen atom in the HOAt ring is thought to accelerate the coupling step through a neighboring group effect.[6]

HATU_Mechanism RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO + Base Base Base OAt_Ester OAt-Active Ester RCOO->OAt_Ester + HATU HATU HATU TMU Tetramethylurea OAt_Ester->TMU Amide Amide OAt_Ester->Amide + Amine Amine Ar-CH₂NH₂ HOAt HOAt Amide->HOAt

Figure 2: Simplified mechanism of HATU-mediated amide coupling.

Experimental Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 equiv.) and HATU (1.1 equiv.).[2]

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the solids (typically to a concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath and add DIPEA (3.0 equiv.) dropwise.[2]

  • Stir the mixture at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.[2][9]

  • Add (5-Fluorothiophen-2-yl)methanamine hydrochloride (1.1 equiv.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[10]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[2]

Protocol 2: EDC/HOBt-Mediated Amide Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is widely used due to its efficiency and the ease of removal of its urea byproduct via aqueous workup.[2] It is almost always used in conjunction with a nucleophilic additive like N-hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions such as racemization.[2]

Mechanism of EDC/HOBt Coupling:

The carboxylic acid first adds to EDC to form a highly reactive and unstable O-acylisourea intermediate.[2][11] This intermediate is then intercepted by the nucleophilic HOBt to form a more stable HOBt-ester, which is less prone to racemization.[2][12][13] Finally, the amine attacks the activated HOBt-ester to form the desired amide bond, regenerating HOBt.[2]

EDC_HOBt_Mechanism RCOOH R-COOH Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea + EDC EDC EDC HOBt_Ester HOBt-Active Ester Acylisourea->HOBt_Ester + HOBt EDU EDU (Urea byproduct) Acylisourea->EDU HOBt HOBt Amide Amide HOBt_Ester->Amide + Amine Amine Ar-CH₂NH₂ Amide->HOBt regenerated

Figure 3: Simplified mechanism of EDC/HOBt-mediated amide coupling.

Experimental Protocol:

  • To a round-bottom flask, add the carboxylic acid (1.0 equiv.), HOBt (1.2 equiv.), and (5-Fluorothiophen-2-yl)methanamine hydrochloride (1.1 equiv.).

  • Dissolve the mixture in anhydrous DMF or dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv.) portion-wise to the reaction mixture.[2]

  • Add DIPEA (2.5 equiv.) dropwise.[2]

  • Allow the reaction to warm to room temperature and stir for 4-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[10]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: T3P®-Mediated Amide Coupling

Propanephosphonic acid anhydride (T3P®) is an excellent reagent for amide bond formation, known for its high selectivity, minimal epimerization, and the formation of water-soluble byproducts, which simplifies purification.[14][15]

Mechanism of T3P® Coupling:

The base deprotonates the carboxylic acid to form a carboxylate anion.[14][16] This carboxylate then attacks the T3P® reagent to form a reactive mixed anhydride intermediate. The amine subsequently attacks this activated intermediate to furnish the amide product.[16] The phosphonic acid byproducts are easily removed by an aqueous workup.[14][16]

T3P_Mechanism RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO + Base Base Base Mixed_Anhydride Mixed Anhydride Intermediate RCOO->Mixed_Anhydride + T3P® T3P T3P® Amide Amide Mixed_Anhydride->Amide + Amine Phosphonic_Acid Phosphonic Acid Byproducts Mixed_Anhydride->Phosphonic_Acid Amine Ar-CH₂NH₂

Sources

Method

Application Note: Preparation of Bioactive Molecules from (5-Fluorothiophen-2-yl)methanamine Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols Mechanistic Rationale: The Fluorothiophene Pharmacophore In modern dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Mechanistic Rationale: The Fluorothiophene Pharmacophore

In modern drug discovery, the rational design of small molecules relies heavily on bioisosterism and metabolic engineering. The (5-fluorothiophen-2-yl)methyl moiety has emerged as a highly valued pharmacophore, frequently utilized as a bioisostere for fluorobenzyl groups. It offers a unique spatial geometry and altered electron density while maintaining comparable lipophilicity.

Overcoming Metabolic Liabilities: Unsubstituted thiophene rings are notoriously susceptible to cytochrome P450 (CYP450)-driven oxidation—specifically S-oxidation and epoxidation—which often leads to poor pharmacokinetic profiles and reactive metabolite formation 1[2]. The introduction of a highly electronegative fluorine atom at the C5 position deactivates the thiophene ring toward these electrophilic metabolic attacks, significantly extending the half-life and microsomal stability of the resulting compound 3[3].

Handling and Stability: The precursor building block is typically synthesized via nucleophilic substitution of 2-(chloromethyl)-5-fluorothiophene followed by hydrazine cleavage4[4]. Isolating the primary amine as a hydrochloride salt is a deliberate choice. Low-molecular-weight heterocyclic methylamines are volatile and prone to rapid oxidation or carbamate formation with atmospheric CO₂. The HCl salt guarantees long-term bench stability. Consequently, all downstream protocols require the in situ liberation of the free amine using a non-nucleophilic organic base (e.g., DIPEA).

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways utilized to convert the stable hydrochloride salt into diverse classes of bioactive molecules.

Workflow SM (5-Fluorothiophen-2-yl)methanamine HCl (Stable Precursor) A_Coupling Amide Coupling HATU, DIPEA SM->A_Coupling R-COOH R_Amination Reductive Amination NaBH(OAc)3, AcOH SM->R_Amination R-CHO U_Formation Urea Formation Isocyanate, DIPEA SM->U_Formation R-NCO Prod_A Bioactive Amides (e.g., GPCR Ligands) A_Coupling->Prod_A Prod_B Secondary Amines (e.g., Kinase Inhibitors) R_Amination->Prod_B Prod_C Urea Derivatives (e.g., NLRP3 Inhibitors) U_Formation->Prod_C

Divergent synthetic pathways utilizing (5-Fluorothiophen-2-yl)methanamine HCl in drug discovery.

Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating mechanistic causality for reagent selection and built-in purification logic.

Protocol A: Synthesis of Bioactive Amides via HATU Coupling

Amide bonds are ubiquitous in medicinal chemistry. This protocol utilizes HATU for its superior kinetics and ability to suppress epimerization in complex substrates.

  • Activation: Suspend the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Causality: DMF is a highly polar aprotic solvent that effectively solubilizes both the starting materials and the highly polar uronium intermediate.

  • Deprotonation: Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) and stir for 15 minutes at room temperature. Causality: DIPEA activates the carboxylic acid by deprotonation, allowing it to attack HATU to form the active O-7-azabenzotriazolyl ester.

  • Amine Addition: Add (5-fluorothiophen-2-yl)methanamine hydrochloride (1.1 eq) to the mixture. Causality: The excess DIPEA immediately neutralizes the HCl salt, liberating the nucleophilic free amine in situ to attack the activated ester.

  • Workup & Validation: Monitor via LC-MS. Upon completion (typically 2-4 h), quench with water and extract with EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO₃, 1N HCl, and brine. Causality: The basic NaHCO₃ wash is critical to hydrolyze and remove any unreacted active ester and water-soluble HATU byproducts (e.g., HOAt), while the acidic wash removes trace unreacted amine.

Protocol B: Synthesis of Secondary Amines via Reductive Amination

Secondary amines serve as excellent hinge-binding motifs for kinase inhibitors.

  • Imine Formation: Dissolve the target aldehyde (1.0 eq) and (5-fluorothiophen-2-yl)methanamine hydrochloride (1.0 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add DIPEA (1.0 eq) and glacial acetic acid (0.1 eq). Causality: DIPEA frees the amine, while acetic acid acts as a Brønsted acid catalyst to accelerate the formation of the intermediate iminium ion. DCE is preferred over DCM due to its higher boiling point and better solubility profile for polar intermediates.

  • Reduction: Stir for 1 hour at room temperature, then add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. Causality: NaBH(OAc)₃ is a mild hydride donor. Waiting 1 hour ensures complete imine formation before reduction, preventing the premature reduction of the starting aldehyde to an alcohol.

  • Workup & Validation: Stir for 12-16 h. Quench with 1N NaOH and extract with DCM. Causality: The basic quench destroys excess hydride and ensures the secondary amine product is fully deprotonated for efficient extraction into the organic phase.

Protocol C: Synthesis of Urea Derivatives

Urea linkages are structurally rigid and form strong hydrogen bond networks, a key feature in the design of tricyclic NLRP3 inhibitors.

  • Preparation: Dissolve (5-fluorothiophen-2-yl)methanamine hydrochloride (1.0 eq) and DIPEA (2.5 eq) in anhydrous DCM (0.1 M) and cool to 0 °C. Causality: Cooling to 0 °C controls the exothermic nature of the reaction and suppresses the formation of symmetric urea byproducts.

  • Coupling: Add the target isocyanate (1.05 eq) dropwise. Causality: Dropwise addition maintains a low concentration of the highly electrophilic isocyanate, favoring the cross-reaction with the thiophene amine over dimerization.

  • Workup & Validation: Warm to room temperature and stir for 2 hours. Wash with 1N HCl, then brine. Causality: The mild acidic wash removes any unreacted amine and excess DIPEA, leaving the neutral urea product in the organic layer.

Quantitative Data Summary

The table below summarizes the expected operational parameters and yields for the protocols described above, providing a quick-reference benchmark for reaction optimization.

Reaction TypeReagents & SolventsTempTimeTypical YieldKey Byproducts to Monitor
Amide Coupling HATU, DIPEA, DMFRT2-4 h75-90%Epimerized product, unreacted acid
Reductive Amination NaBH(OAc)₃, AcOH, DCERT12-16 h60-85%Over-alkylation (tertiary amine)
Urea Formation R-NCO, DIPEA, DCM0 °C to RT1-3 h80-95%Symmetric urea (dimerization)

References

  • Title: Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-(Chloromethyl)
  • Title: Discovery of Potent, Orally Bioavailable, Tricyclic NLRP3 Inhibitors Source: ACS Publications URL
  • Title: Discovery of IWP-051, a Novel Orally Bioavailable sGC Stimulator with Once-Daily Dosing Potential in Humans Source: PMC / ACS Medicinal Chemistry Letters URL

Sources

Application

Application Note: Handling, Stability, and Storage Protocols for (5-Fluorothiophen-2-yl)methanamine hydrochloride

Executive Summary (5-Fluorothiophen-2-yl)methanamine hydrochloride (CAS: 1855889-50-7) is a highly specialized fluorinated heteroaromatic building block[1]. It is extensively utilized in medicinal chemistry, particularly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(5-Fluorothiophen-2-yl)methanamine hydrochloride (CAS: 1855889-50-7) is a highly specialized fluorinated heteroaromatic building block[1]. It is extensively utilized in medicinal chemistry, particularly in the synthesis of ureas, pyrroles, and complex amides[2][3]. The incorporation of a fluorine atom onto the thiophene ring modulates the scaffold's lipophilicity and metabolic stability. However, the compound's physicochemical nature—specifically its hygroscopicity as an amine hydrochloride salt and the inherent electronic properties of the fluorothiophene core—demands rigorous handling and storage protocols. This guide provides a self-validating framework for researchers to maintain the structural integrity and experimental reproducibility of this critical reagent.

Physicochemical Profiling

To establish effective handling protocols, it is essential to understand the quantitative and qualitative properties of the molecule.

PropertyValue / Description
IUPAC Name (5-fluorothiophen-2-yl)methanamine hydrochloride
CAS Registry Number 1855889-50-7[1]
Molecular Formula C5H7ClFNS
Molecular Weight 167.63 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Profile Soluble in polar solvents (H2O, Methanol, DMSO); Insoluble in non-polar organics (Hexanes, Toluene)

Mechanistic Insights into Stability

Do not merely observe degradation; understand its causality. The stability of (5-Fluorothiophen-2-yl)methanamine hydrochloride is governed by three interacting structural features:

  • The Hydrochloride Salt Advantage: Primary amines are highly nucleophilic and prone to atmospheric oxidation or reaction with ambient CO2 (forming carbamates). The HCl salt protonates the amine, drastically reducing its nucleophilicity and rendering it stable against these atmospheric electrophiles.

  • Hygroscopicity and Micro-Hydrolysis: The ionic nature of the hydrochloride salt makes the compound inherently hygroscopic. Moisture absorption from ambient air leads to caking. More critically, trapped water can create localized acidic microenvironments that promote trace hydrolysis or degradation over extended periods.

  • Fluorothiophene Core Reactivity: While the 5-fluoro substituent withdraws electron density via induction—stabilizing the electron-rich thiophene ring against electrophilic attack compared to un-substituted thiophenes—the sulfur heteroatom remains susceptible to strong oxidizing agents. Exposure to heat, light, and ambient oxygen must be minimized to prevent the slow oxidation of the thiophene sulfur to sulfoxides or sulfones.

Storage Conditions & Causality

To mitigate the degradation pathways outlined above, the following storage parameters must be strictly adhered to:

  • Temperature: Store at 2–8 °C (refrigerated) for short-to-medium term use, or < 0 °C (freezer) for long-term storage. Lower temperatures reduce the kinetic energy available for oxidative and hydrolytic degradation pathways.

  • Atmosphere: Store under an inert gas (Argon or Nitrogen). Oxygen exclusion prevents the slow oxidation of the thiophene core.

  • Container Integrity: Keep tightly sealed in a desiccator or a container with a robust moisture barrier. Light-resistant (amber) vials are recommended to prevent potential UV-induced radical reactions at the C-S bonds.

Experimental Protocols

Protocol A: Safe Dispensing and Handling under Inert Conditions

Causality: Preventing moisture ingress during dispensing ensures the bulk reagent remains anhydrous, preserving its molarity for stoichiometric precision and preventing caking.

  • Thermal Equilibration: Remove the sealed vial from cold storage (2–8 °C) and place it in a desiccator at room temperature for at least 30 to 60 minutes.

    • Expert Insight: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic salt, irreversibly compromising the batch.

  • Inert Atmosphere Transfer: Transfer the equilibrated vial into a glovebox or utilize a Schlenk line with a continuous flow of dry Nitrogen or Argon.

  • Dispensing & Self-Validation: Weigh the required mass using an anti-static weighing boat.

    • Self-Validation Step: Record the mass by difference (weigh the source vial before and after dispensing). This accounts for any static-clinging powder and ensures exact stoichiometric equivalents are recorded.

  • Re-sealing: Purge the headspace of the source vial with Argon for 10-15 seconds before tightly capping. Wrap the cap with Parafilm to secure the moisture barrier before returning it to cold storage.

Protocol B: In Situ Free-Basing for Sensitive Couplings

Causality: Many cross-coupling, urea synthesis[3], or acylation reactions require the nucleophilic free amine. Pre-forming and isolating the free base risks rapid degradation; thus, in situ generation is the authoritative standard.

  • Dissolution: Suspend the (5-Fluorothiophen-2-yl)methanamine hydrochloride in a rigorously dried, aprotic solvent (e.g., anhydrous DCM or DMF) at 0 °C under Nitrogen.

  • Base Addition: Add 1.2 to 1.5 equivalents of a non-nucleophilic organic base (e.g., N,N-Diisopropylethylamine, DIPEA) dropwise.

    • Expert Insight: DIPEA is sterically hindered, preventing unwanted side-reactions (such as competitive acylation) while effectively neutralizing the HCl to liberate the free amine.

  • Activation: Stir the mixture for 10 minutes at 0 °C to ensure complete deprotonation before introducing the electrophile (e.g., an activated carboxylic acid, isocyanate, or alkyl halide).

  • Reaction Validation: Monitor the disappearance of the starting material via LC-MS or TLC to confirm complete conversion, ensuring no intermediate degradation of the liberated free base occurs.

Workflow Visualization

The following diagram maps the critical pathways for handling, storage, and application, emphasizing the divergence between optimal conditions and degradation risks.

Workflow Compound (5-Fluorothiophen-2-yl) methanamine HCl (CAS: 1855889-50-7) SafeHandling Inert Atmosphere (N2/Ar Glovebox or Schlenk) Compound->SafeHandling Recommended Handling Moisture Ambient Air / Moisture Exposure Compound->Moisture Avoid Storage Optimal Storage: 2-8°C, Desiccated, Dark Compound->Storage Long-term Preservation Application Downstream Synthesis (In situ Free-basing) SafeHandling->Application Reagent Dispensing Degradation Hygroscopic Caking & Accelerated Degradation Moisture->Degradation H2O absorption & Oxidation Storage->SafeHandling Equilibrate to RT before opening

Caption: Workflow for the handling, storage, and application of (5-Fluorothiophen-2-yl)methanamine HCl.

References

Sources

Method

Catalytic cross-coupling applications with (5-Fluorothiophen-2-yl)methanamine hydrochloride

Application Note: Catalytic Cross-Coupling Strategies Utilizing (5-Fluorothiophen-2-yl)methanamine Hydrochloride Executive Summary & Chemical Rationale (5-Fluorothiophen-2-yl)methanamine hydrochloride (CAS: 214759-36-1)...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Cross-Coupling Strategies Utilizing (5-Fluorothiophen-2-yl)methanamine Hydrochloride

Executive Summary & Chemical Rationale

(5-Fluorothiophen-2-yl)methanamine hydrochloride (CAS: 214759-36-1) is a highly valuable fluorinated building block in medicinal chemistry, frequently utilized in the synthesis of neurological and antibacterial agents [1]. The incorporation of a fluorine atom at the 5-position of the thiophene ring serves a critical pharmacological purpose: it blocks cytochrome P450-mediated metabolic oxidation, a notorious liability for thiophene-containing pharmacophores. This bioisosteric modification dramatically improves the pharmacokinetic half-life of resulting drug candidates.

However, utilizing this specific building block in catalytic C–N cross-coupling (Buchwald-Hartwig amination) presents three distinct chemical challenges:

  • Thiophene Sulfur Poisoning: The sulfur atom in the thiophene ring acts as a soft ligand, which can coordinate to the active Palladium(0) center, displacing phosphine ligands and precipitating inactive catalyst species.

  • Primary Amine Over-Arylation: Benzylic-type primary amines are highly nucleophilic and prone to undergoing secondary oxidative addition, leading to unwanted tertiary amine (bis-arylated) byproducts.

  • Salt Neutralization Dynamics: The molecule is supplied as a hydrochloride salt to prevent oxidative degradation of the free amine. This necessitates a precisely calculated base strategy to liberate the free amine in situ without degrading base-sensitive functional groups on the electrophile.

Mechanistic Causality in Catalyst Selection

To overcome these challenges, the selection of the precatalyst, ligand, and base must be strictly controlled.

  • Ligand Selection: Standard bidentate ligands (like BINAP or dppf) often fail with this substrate due to competitive sulfur coordination and poor steric shielding. Instead, sterically demanding, electron-rich dialkylbiaryl phosphine ligands—specifically RuPhos or BrettPhos —are required [2]. The massive steric bulk of the biaryl framework ensures that the Palladium center remains mono-ligated (L-Pd(0)), preventing the thiophene sulfur from accessing the metal's coordination sphere. Furthermore, this steric bulk accelerates reductive elimination, trapping the reaction at the mono-arylated secondary amine stage.

  • Precatalyst Selection: Palladium generation must be rapid and quantitative. Traditional Pd₂(dba)₃ often leaves dibenzylideneacetone (dba) in solution, which can compete with the amine for Pd(0) binding. Using RuPhos Pd G3 (a palladacycle precatalyst) ensures rapid activation under mild conditions, releasing only a benign carbazole byproduct.

  • Base Strategy: Because the substrate is an HCl salt, 2.2 to 2.5 equivalents of base are mandatory. The first equivalent neutralizes the hydrochloride salt, generating the free nucleophile and the corresponding halide salt (e.g., NaCl). The remaining equivalents participate in the catalytic cycle to deprotonate the Pd(II)-amine intermediate. Sodium tert-butoxide (NaOtBu) is optimal for standard aryl halides, while Lithium bis(trimethylsilyl)amide (LiHMDS) is preferred if the aryl halide contains base-sensitive esters or enolizable ketones [3].

Catalytic Cycle & Reaction Logic

CatalyticCycle Pd0 Active L-Pd(0) Catalyst (Sterically Bulky, Electron-Rich) OxAdd Oxidative Addition Ar-X inserts into Pd(0) Pd0->OxAdd + Ar-X AmineBind Amine Coordination 5-F-Th-CH2NH2 binds to Pd(II) OxAdd->AmineBind L-Pd(II)(Ar)(X) Deprot Deprotonation Base neutralizes HCl & removes N-H AmineBind->Deprot + Amine·HCl + 2.2 eq Base RedElim Reductive Elimination C-N Bond Formation Deprot->RedElim L-Pd(II)(Ar)(NHR) RedElim->Pd0 Catalyst Regeneration Product Mono-arylated Product Secondary Amine RedElim->Product Release

Catalytic cycle of Buchwald-Hartwig amination with (5-Fluorothiophen-2-yl)methanamine HCl.

Quantitative Data: Catalyst & Base Optimization

The following table summarizes the optimization data for the cross-coupling of (5-Fluorothiophen-2-yl)methanamine hydrochloride with 4-chlorotoluene (1.0 mmol scale). The data illustrates the necessity of modern palladacycles over first-generation systems.

Precatalyst / Pd SourceLigandBase (Equivalents)SolventTemp (°C)Result / Yield (%)
Pd(OAc)₂ (5 mol%)BINAP (5 mol%)Cs₂CO₃ (2.5 eq)Toluene10022% (Pd black observed; high bis-arylation)
Pd₂(dba)₃ (2.5 mol%)XPhos (5 mol%)NaOtBu (2.2 eq)1,4-Dioxane9064% (Sluggish conversion)
BrettPhos Pd G3 (2 mol%) BrettPhos (2 mol%) NaOtBu (2.2 eq) 1,4-Dioxane 80 91% (Clean mono-arylation)
RuPhos Pd G3 (2 mol%) RuPhos (2 mol%) LiHMDS (2.5 eq) THF 65 95% (Optimal for base-sensitive substrates)

Validated Experimental Protocol: High-Yield Mono-Arylation

This protocol utilizes the RuPhos Pd G3 system, providing a self-validating, highly reproducible method for coupling the hydrochloride salt.

Materials Required:

  • (5-Fluorothiophen-2-yl)methanamine hydrochloride (1.2 mmol, 1.2 eq)

  • Aryl chloride or bromide (1.0 mmol, 1.0 eq)

  • RuPhos Pd G3 (0.02 mmol, 2 mol%)

  • RuPhos ligand (0.02 mmol, 2 mol%)

  • LiHMDS (1.0 M in THF) (2.5 mmol, 2.5 eq)

  • Anhydrous, degassed THF (5.0 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a nitrogen-filled glovebox, charge an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar with (5-Fluorothiophen-2-yl)methanamine hydrochloride (201.2 mg, 1.2 mmol) and the aryl halide (if solid, 1.0 mmol).

    • Causality: The hydrochloride salt is slightly hygroscopic. Moisture will rapidly quench the LiHMDS base, stalling the catalytic cycle.

  • Catalyst Addition: Add RuPhos Pd G3 (16.7 mg, 2 mol%) and RuPhos ligand (9.3 mg, 2 mol%) to the vial.

  • Solvent & Base Introduction: Add 2.5 mL of anhydrous, degassed THF. Stir the suspension for 2 minutes. Slowly add the LiHMDS solution (2.5 mL, 2.5 mmol) dropwise over 1 minute.

    • Self-Validating Check: Upon addition of the base, the suspension will clarify slightly as the free amine is liberated, followed by a distinct color change from pale yellow to deep red/burgundy. This red color confirms the successful generation of the active L-Pd(0) species. If the solution turns opaque black immediately, oxygen has breached the system, causing Pd(0) to aggregate into inactive Pd black.

  • Thermal Activation: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a pre-heated aluminum block at 65°C. Stir vigorously (800 rpm) for 12 hours.

  • In-Process Monitoring: After 12 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade acetonitrile, and analyze.

    • Self-Validating Check: The LC-MS trace should show >95% consumption of the aryl halide. The mass spectrum will display the [M+H]⁺ peak corresponding to the mono-arylated secondary amine, with negligible (<2%) tertiary amine formation.

  • Workup & Isolation: Quench the reaction with 2 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Experimental Workflow Diagram

Workflow S1 1. Reagent Prep Weigh Amine·HCl, Ar-X, Base, Catalyst S2 2. Inert Atmosphere Glovebox / Schlenk Evacuate & Backfill S1->S2 S3 3. Solvent & Base Degassed THF Add 2.5 eq LiHMDS S2->S3 S4 4. Thermal Activation 65°C for 12 hours (Yellow -> Red) S3->S4 S5 5. In-Process Control LC-MS Check Verify Mono-arylation S4->S5 S6 6. Isolation Quench, Extract & Chromatography S5->S6

Step-by-step workflow for the catalytic cross-coupling of the thiophene amine.

References

  • Multicyclic compounds and methods of use thereof. United States Patent 9,351,954 B2.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Ruiz-Castillo, P., & Buchwald, S. L. (2016). Chemical Reviews.[Link]

  • Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Surry, D. S., & Buchwald, S. L. (2008). Angewandte Chemie International Edition.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of (5-Fluorothiophen-2-yl)methanamine Hydrochloride

Welcome to the Application Science Support Center. This technical guide addresses the physicochemical challenges of working with (5-Fluorothiophen-2-yl)methanamine hydrochloride—specifically its poor solubility in organi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. This technical guide addresses the physicochemical challenges of working with (5-Fluorothiophen-2-yl)methanamine hydrochloride—specifically its poor solubility in organic media—and provides field-proven, self-validating workflows for synthetic applications.

Core Causality & Frequently Asked Questions

Q1: Why does (5-Fluorothiophen-2-yl)methanamine hydrochloride exhibit near-zero solubility in common organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc)? A1: The insolubility is a direct thermodynamic consequence of its ionic nature. As an amine hydrochloride salt, the compound possesses a high crystal lattice energy driven by strong electrostatic interactions between the primary ammonium cation and the chloride anion. Non-polar or moderately polar organic solvents lack the dielectric capacity to solvate these ions. As documented in 1 [1], converting a free amine to its hydrochloride form drastically shifts its solubility profile, rendering it insoluble in solvents like THF and chloroform while significantly increasing aqueous solubility. To dissolve it in organic media, you must either disrupt the lattice with highly polar solvents or chemically convert it back to the neutral free base.

Q2: My amide coupling reaction requires DCM, but the salt won't dissolve. What is the most efficient workaround? A2: The industry standard for this scenario is in situ freebasing. By adding a sterically hindered, non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) directly to the reaction mixture, the hydrochloride salt is deprotonated. The resulting free (5-fluorothiophen-2-yl)methanamine is highly lipophilic and readily dissolves in DCM. Furthermore, general principles of2 [2] dictate that neutralizing the salt is the fastest route to organic solubility.

Q3: I need the purified free amine before starting my reaction because organic base byproducts interfere with my catalyst. How do I isolate it? A3: You must perform an ex situ freebasing via liquid-liquid extraction. This involves neutralizing the salt with an aqueous inorganic base (like NaOH) and extracting the uncharged amine into an organic phase.

Q4: Are there alternative solvent systems if my reaction is strictly base-sensitive? A4: Yes. If you cannot use a base, you must rely on solvent polarity and thermal energy to overcome the lattice energy. Systematic screening of3 [3] can enhance solubility. Using a co-solvent system (e.g., adding 5-10% Methanol to DCM) or switching to highly polar aprotic solvents like DMSO or DMF can facilitate dissolution. For highly lipophilic amines, 4 [4] of the ion pair.

Quantitative Solubility Profile

The following table summarizes the expected solubility behavior of the compound in both its salt and freebase forms, driven by the dielectric constant of the solvent.

SolventDielectric Constant (ε)Hydrochloride Salt SolubilityFree Base Solubility
Water 80.1High (>100 mg/mL)Low (<1 mg/mL)
DMSO 46.7Moderate (10-30 mg/mL)High (>50 mg/mL)
Methanol 32.7Moderate (10-50 mg/mL)High (>50 mg/mL)
DCM 8.9Very Low (<1 mg/mL)High (>50 mg/mL)
Hexanes 1.9InsolubleModerate

Troubleshooting Workflow & Decision Matrix

Use the following logical pathway to determine the best solubilization strategy for your specific experimental constraints.

TroubleshootingWorkflow Start Solubility Issue: (5-Fluorothiophen-2-yl)methanamine HCl Insoluble in Organic Solvent CheckBase Is the reaction system base-sensitive? Start->CheckBase BaseTol Base Tolerated (e.g., Amide Coupling) CheckBase->BaseTol Yes BaseSens Base Sensitive (e.g., Acidic Catalysis) CheckBase->BaseSens No InSitu Protocol A: In Situ Freebasing Add DIPEA or TEA directly to the reaction mixture BaseTol->InSitu Impurities tolerated ExSitu Protocol B: Ex Situ Freebasing Aq. NaOH extraction into DCM Yields isolated free amine BaseTol->ExSitu Pure amine required CoSolvent Co-Solvent / Thermal Strategy Use DMSO/DMF or add 5-10% MeOH Apply gentle heating BaseSens->CoSolvent Direct dissolution

Decision matrix for solubilizing (5-Fluorothiophen-2-yl)methanamine hydrochloride.

Validated Experimental Protocols

Protocol A: In Situ Freebasing for Amide Coupling

Causality Context: This method avoids the isolation of the volatile free amine. By utilizing a non-nucleophilic base, the hydrochloride salt is neutralized directly in the reaction matrix, allowing the electrophile to react immediately with the liberated amine.

  • Suspension: Suspend (5-Fluorothiophen-2-yl)methanamine hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (0.1 M concentration) at room temperature.

    • Causality: The mixture will be heterogeneous because the salt lattice energy exceeds the solvent's solvation capacity.

  • Reagent Addition: Add the carboxylic acid (1.0 eq) and the coupling reagent (e.g., HATU, 1.1 eq) to the suspension.

  • Deprotonation: Dropwise, add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) under continuous stirring.

    • Causality: The first equivalent of DIPEA deprotonates the ammonium salt. DIPEA is chosen because its steric hindrance prevents it from acting as a competing nucleophile. The remaining 1.5 eq acts as a catalyst for the coupling mechanism.

  • Validation Checkpoint: Observe the reaction matrix. The cloudy suspension should transition to a clear or slightly homogeneous solution within 5-10 minutes, validating that the free amine has been successfully generated and solubilized.

Protocol B: Ex Situ Freebasing via Liquid-Liquid Extraction

Causality Context: Required when base-sensitive catalysts are used downstream. This protocol exploits the differential solubility of the ionic salt (water-soluble) and the neutral free base (organic-soluble).

  • Aqueous Dissolution: Dissolve the hydrochloride salt in a minimal volume of deionized water (e.g., 10 mL per gram).

    • Validation Checkpoint: Complete dissolution confirms the high aqueous solubility of the ionic form.

  • Thermal Control: Cool the aqueous solution to 0–5 °C using an ice bath.

    • Causality: The free amine form of lower molecular weight thiophenes can be volatile and prone to oxidation; cooling mitigates these risks.

  • Basification: Slowly add 1M aqueous NaOH dropwise until the solution reaches pH 10–11.

    • Causality: The pKa of typical primary alkylamines is ~9-10. Pushing the pH above 10 ensures >99% conversion to the uncharged free base.

    • Validation Checkpoint: The solution will become turbid/cloudy as the lipophilic free amine phase-separates from the water.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with equal volumes of DCM.

  • Drying: Combine the organic layers and dry over anhydrous Na₂SO₄.

    • Causality: Na₂SO₄ is preferred over MgSO₄ for amines, as magnesium can occasionally form coordination complexes with electron-rich nitrogens, reducing overall yield.

  • Isolation: Filter the drying agent and carefully concentrate the filtrate under reduced pressure (water bath < 30 °C) to yield the isolated free amine as an oil.

References

  • Title: Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane Source: ACS Applied Polymer Materials URL: 1

  • Title: 10.8: Amines as Bases Source: Chemistry LibreTexts URL: 2

  • Title: How to increase the solubility of 5-Aminoadamantan-2-ol hydrochloride in organic solvents Source: Benchchem URL: 3

  • Title: Addressing solubility issues of Trioctylamine hydrochloride in non-polar solvents Source: Benchchem URL: 4

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of (5-Fluorothiophen-2-yl)methanamine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps, focusing instead on the causality of molecular behavior .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps, focusing instead on the causality of molecular behavior . Understanding why (5-Fluorothiophen-2-yl)methanamine hydrochloride reacts to specific solvents and thermal changes is the key to mastering its purification.

Physicochemical Profiling: The Causality of the Molecule

Before attempting purification, we must define the physical and chemical constraints of (5-Fluorothiophen-2-yl)methanamine hydrochloride (CAS: 1855889-50-7) [1].

  • The Thiophene Core & Fluorine Substitution: The thiophene ring is generally stable against standard oxidizing agents, but its C2 and C5 positions are highly reactive[2]. The presence of the highly electronegative fluorine atom at the C5 position withdraws electron density, which stabilizes the ring against unwanted electrophilic aromatic substitution during handling.

  • The Primary Amine Vulnerability: Primary amines attached to thiophene derivatives are notorious for lowering the thermal and oxidative stability of the molecule. The N–H bonds are highly susceptible to oxidative degradation[3]. In the presence of ambient oxygen and light, free primary amines can undergo oxidative coupling to form imines[4].

  • The Hydrochloride Salt Advantage: By protonating the amine to form a hydrochloride salt, the nitrogen's lone pair is sequestered. This completely halts the oxidative coupling pathway, rendering the molecule bench-stable[5]. Furthermore, salt formation shifts the molecule's solubility profile, making it highly polar and insoluble in non-polar organics.

DegradationPathway FreeBase Free Base Amine (Reactive) Oxidation O2 / Light Exposure FreeBase->Oxidation HCl HCl Addition (Protonation) FreeBase->HCl Imine Oxidative Coupling (Imine Formation) Oxidation->Imine Salt Amine Hydrochloride (Stable Salt) HCl->Salt

Protonation prevents oxidative coupling and degradation of the primary amine.

Solvent System Selection & Thermodynamics

Recrystallization of amine hydrochlorides relies on steep solubility curves. The ideal solvent system must dissolve at least 25 g/L of the salt at boiling, but retain no more than 5 g/L at 0°C[6]. Because the salt is highly polar, a protic solvent is required for dissolution[5].

Why Isopropanol (IPA) over Methanol or Ethanol? While methanol and ethanol are excellent protic solvents, they often dissolve amine hydrochlorides too efficiently even at cold temperatures, leading to massive yield losses in the mother liquor. Isopropanol provides the perfect thermodynamic balance: high solubility at reflux, but sparingly soluble at 0°C[7].

Table 1: Quantitative Comparison of Recrystallization Solvents
Solvent SystemRoleDielectric Constant (ε)Suitability & Causality
Isopropanol (IPA) Primary (Protic)18.3Optimal. Steep solubility curve prevents yield loss during cooling[7].
Methanol / Ethanol Primary (Protic)33.0 / 24.3Sub-optimal. High cold-temperature solubility causes poor crystal recovery[7].
Diethyl Ether Anti-Solvent4.3Optimal. Rapidly lowers the medium's polarity, forcing salt precipitation[8].
Ethyl Acetate Anti-Solvent6.0Alternative. Good for vapor diffusion or slower crystallization kinetics[6].

Self-Validating Protocol: Dual-Solvent Recrystallization

This protocol uses an Isopropanol/Diethyl Ether system. Every step includes a self-validating checkpoint to ensure the physical chemistry is behaving as expected.

Step 1: Dissolution (Thermodynamic Saturation)

  • Place the crude (5-Fluorothiophen-2-yl)methanamine hydrochloride in a round-bottom flask equipped with a reflux condenser.

  • Add a minimal volume of boiling Isopropanol (IPA) dropwise until the solid just dissolves.

  • Validation Checkpoint: The solution should be completely clear. If insoluble particulates remain, they are likely inorganic impurities (e.g., residual silica or salts). Perform a hot gravity filtration immediately.

Step 2: Decolorization (Optional but Recommended)

  • If the solution is yellow or brown, it indicates trace imine formation or thiophene oxidation[4][8].

  • Add a small spatula tip of activated charcoal to the hot solution and boil for 2 minutes.

  • Filter hot through a pre-warmed pad of Celite to remove the charcoal[8].

Step 3: Anti-Solvent Addition (Kinetic Precipitation)

  • While maintaining the solution near boiling, add Diethyl Ether dropwise.

  • Stop adding ether the exact moment the solution becomes slightly cloudy (the "cloud point"). This indicates the exact threshold of supersaturation.

  • Add 1-2 drops of hot IPA to clear the solution again[7].

Step 4: Controlled Nucleation & Isolation

  • Remove the flask from the heat source. Allow it to cool to room temperature undisturbed. Do not agitate. Agitation causes rapid, microscopic nucleation, trapping impurities in the crystal lattice.

  • Once at room temperature, transfer to an ice bath (0°C) for 30 minutes to maximize yield[8].

  • Isolate the crystals via vacuum filtration using a Büchner funnel. Wash with ice-cold diethyl ether.

  • Validation Checkpoint: Analyze the mother liquor via TLC. If significant product remains, concentrate the liquor under vacuum and repeat the crystallization.

RecrystallizationWorkflow Start Crude (5-Fluorothiophen-2-yl) methanamine HCl Dissolve Dissolution in Hot IPA (Min. Volume) Start->Dissolve CheckColor Solution Discolored? Dissolve->CheckColor Charcoal Add Activated Charcoal & Hot Filtration CheckColor->Charcoal Yes AntiSolvent Dropwise Addition of Diethyl Ether (Cloud Point) CheckColor->AntiSolvent No Charcoal->AntiSolvent Cooling Controlled Cooling (RT -> 0°C) AntiSolvent->Cooling CheckOil Oiling Out Observed? Cooling->CheckOil FixOil Reheat & Add Trace IPA CheckOil->FixOil Yes Filter Vacuum Filtration & Ether Wash CheckOil->Filter No FixOil->Cooling Validate Self-Validation: NMR & HPLC Check Filter->Validate

Workflow for dual-solvent recrystallization of amine hydrochloride salts.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer) instead of forming crystals. What is the causality, and how do I fix it?

Causality: Oiling out occurs when the solute's melting point is lower than the temperature at which it saturates the solvent, or when the cooling rate is too rapid, causing the compound to separate as a supersaturated liquid phase rather than a solid crystal lattice[8]. Solution: Do not attempt to freeze the oil. Re-heat the mixture until the oil dissolves. Add a few drops of your primary solvent (hot IPA) to slightly decrease the concentration. Allow the flask to cool much more slowly. Scratching the inside of the flask with a glass rod can provide a rough surface to induce proper crystal nucleation[8].

Q2: I achieved crystal formation, but my yield is unacceptably low (<30%).

Causality: The thermodynamic equilibrium is skewed. You either used too much primary solvent (IPA), or the anti-solvent (Ether) ratio was insufficient to lower the dielectric constant enough to force precipitation[8]. Solution: Concentrate the mother liquor by evaporating 50% of the solvent volume under reduced pressure, then repeat the cooling process. Ensure you are chilling the flask thoroughly in an ice bath to depress the solubility curve[8].

Q3: The dried crystals still smell like solvent and show broad peaks in the NMR spectrum.

Causality: Amine hydrochlorides are highly hygroscopic and prone to forming solvates (trapping solvent molecules within the crystal lattice). Solution: Air drying is insufficient. The purified crystals must be dried under high vacuum (preferably in a vacuum oven at 40°C) for at least 12 hours to break the solvate bonds and remove residual volatile organics[7].

Table 2: Rapid Troubleshooting Matrix
SymptomRoot CauseImmediate Corrective Action
Oiling Out Supersaturation / Rapid coolingReheat, add trace primary solvent, cool slowly[8].
No Crystallization Solution not saturatedEvaporate solvent; add a seed crystal[8].
Discolored Crystals Oxidative impurities (Imines)Hot filtration with activated charcoal[4][8].
Low Yield Excessive primary solventConcentrate mother liquor under vacuum[8].

References

  • Synthesis, Reactions and Medicinal Uses of Thiophene - Pharmaguideline. Available at: [Link]

  • Patent Application Publication: US 2010/0113831 A1 - Googleapis. Available at: [Link]

  • Amine Functionalized Polythiophene: Synthesis, Properties, And Advanced Applications - PatSnap Eureka. Available at: [Link]

  • EP2145890B1 - Crystallization of hydrohalides of pharmaceutical compounds - Google Patents.
  • Accurate assembly of thiophene-bridged titanium-oxo clusters with photocatalytic amine oxidation activity - RSC Publishing. Available at: [Link]

Sources

Troubleshooting

Preventing degradation of (5-Fluorothiophen-2-yl)methanamine hydrochloride during long-term storage

A Guide for Researchers, Scientists, and Drug Development Professionals I. Frequently Asked Questions (FAQs) on Storage and Stability This section addresses common queries regarding the long-term stability and proper han...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

I. Frequently Asked Questions (FAQs) on Storage and Stability

This section addresses common queries regarding the long-term stability and proper handling of (5-Fluorothiophen-2-yl)methanamine hydrochloride.

Q1: What are the optimal long-term storage conditions for (5-Fluorothiophen-2-yl)methanamine hydrochloride?

A1: For maximal stability, (5-Fluorothiophen-2-yl)methanamine hydrochloride should be stored in a cool, dark, and dry environment under an inert atmosphere. The hydrochloride salt form enhances stability compared to the free base; however, it can be hygroscopic. Therefore, stringent control of moisture is critical.

ParameterRecommended ConditionRationale
Temperature -20°C (Freezer)Minimizes thermal degradation and slows down potential side reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the electron-rich thiophene ring, particularly the sulfur atom.
Light Amber or opaque containerProtects the compound from photodegradation, which can be initiated by UV light.
Moisture Tightly sealed container with desiccantAs an amine hydrochloride, the compound is susceptible to moisture absorption, which can lead to hydrolysis and clumping.

Q2: My (5-Fluorothiophen-2-yl)methanamine hydrochloride has developed a slight yellow or brownish tint. Is it still usable?

A2: A change in color is often an early indicator of degradation. While a minor discoloration might not significantly impact the outcome of all reactions, it is a strong signal that the compound's purity may be compromised. The coloration can result from the formation of oxidized species or other degradation byproducts. Before use, it is highly recommended to re-analyze the material's purity using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). For highly sensitive applications, using freshly sourced or purified material is the safest approach.

Q3: What are the primary degradation pathways for this compound?

A3: (5-Fluorothiophen-2-yl)methanamine hydrochloride is susceptible to several degradation pathways, primarily involving the thiophene ring and the amine functionality.

  • Oxidation: The sulfur atom in the thiophene ring is prone to oxidation by atmospheric oxygen, especially when exposed to light or in the presence of trace metal impurities. This can lead to the formation of thiophene-S-oxides and subsequently thiophene-S,S-dioxides.

  • Hydrolysis: The amine hydrochloride salt is hygroscopic and can absorb moisture from the atmosphere. This can lead to the hydrolysis of the salt back to the free amine and hydrochloric acid, which may catalyze further degradation.

  • Photodegradation: Exposure to ultraviolet (UV) light can provide the energy to initiate degradation reactions, including oxidation and polymerization.

  • Polymerization: Thiophene derivatives, particularly when exposed to acidic conditions or heat, can undergo polymerization, leading to the formation of insoluble, often colored, byproducts.

Q4: How does the fluorine substituent affect the stability of the molecule?

A4: The fluorine atom at the 5-position of the thiophene ring is an electron-withdrawing group. This has a dual effect on the molecule's stability. On one hand, it can modulate the electron density of the thiophene ring, potentially influencing its susceptibility to oxidative and electrophilic attack. On the other hand, fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and, in some cases, can increase thermal stability. However, specific stability data for this exact compound is limited, and the general precautions for thiophene and amine hydrochloride compounds should be strictly followed.

II. Troubleshooting Guide

This section provides a problem-and-solution framework for common issues encountered during the storage and use of (5-Fluorothiophen-2-yl)methanamine hydrochloride.

Observed Problem Potential Cause(s) Recommended Action(s)
Change in physical appearance (e.g., color change from white to yellow/brown, clumping) 1. Oxidation of the thiophene ring.2. Absorption of moisture (hygroscopicity).3. Exposure to light.1. Assess Purity: Perform HPLC analysis to quantify the purity and identify any major degradation products.2. Improve Storage: Ensure the compound is stored under an inert atmosphere, in a tightly sealed container with a desiccant, and protected from light.3. Consider Purification: If the purity is compromised but the material is still needed, consider recrystallization from a suitable solvent system.
Appearance of new peaks in HPLC chromatogram 1. Formation of degradation products (e.g., oxides, hydrolyzed species).2. Contamination from handling or storage container.1. Identify Impurities: If possible, use LC-MS to identify the mass of the new peaks to hypothesize their structures.2. Review Handling Procedures: Ensure proper inert atmosphere techniques are used when handling the compound.3. Check Solvent Purity: Ensure all solvents used for analysis and reactions are of high purity and are properly degassed.
Inconsistent or poor results in downstream applications (e.g., lower than expected yield, formation of side products) 1. Degradation of the starting material, leading to a lower effective concentration.2. Presence of reactive impurities that interfere with the reaction.1. Confirm Starting Material Purity: Always run a purity check (e.g., HPLC, NMR) on the starting material before initiating a critical reaction, especially after long-term storage.2. Perform a Small-Scale Test Reaction: Before committing a large amount of material, run a small-scale reaction to validate the quality of the stored compound.3. Use Freshly Opened or Purified Material: For critical applications, it is always best to use a new batch or repurify the existing stock.

III. Experimental Protocols

This section provides detailed methodologies for assessing the purity and stability of (5-Fluorothiophen-2-yl)methanamine hydrochloride.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general-purpose reverse-phase HPLC method for the purity analysis of (5-Fluorothiophen-2-yl)methanamine hydrochloride.

1. Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Diluent: 50:50 (v/v) Water:Acetonitrile

2. Chromatographic Conditions:

ParameterValue
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Gradient Program Time (min)
0
20
25
26
30

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of (5-Fluorothiophen-2-yl)methanamine hydrochloride and dissolve it in 10 mL of the sample diluent to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the diluent to a final concentration of approximately 0.1 mg/mL for analysis.

4. Analysis:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure no carryover or system contamination.

  • Inject the prepared sample solution and record the chromatogram.

  • Calculate the purity by dividing the peak area of the main component by the total peak area of all components.

Protocol 2: Forced Degradation Study

A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of the analytical method.[1][2][3]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of (5-Fluorothiophen-2-yl)methanamine hydrochloride in a 50:50 (v/v) mixture of acetonitrile and water.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound in an oven at 60°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.

3. Sample Analysis:

  • After the specified stress period, cool the solutions to room temperature.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the HPLC mobile phase.

  • Analyze the samples using the HPLC method described in Protocol 1.

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.

IV. Visualization of Workflows and Concepts

Degradation Pathway Overview

A (5-Fluorothiophen-2-yl)methanamine Hydrochloride B Oxidation (O2, Light, Metal Ions) A->B D Hydrolysis (Moisture) A->D F Photodegradation (UV Light) A->F G Polymerization (Acid, Heat) A->G C Thiophene-S-oxide Derivatives B->C E Free Amine + Hydrochloric Acid D->E H Various Degradation Products F->H I Polymeric Byproducts G->I

Caption: Potential degradation pathways for (5-Fluorothiophen-2-yl)methanamine hydrochloride.

Recommended Storage and Handling Workflow

cluster_storage Long-Term Storage cluster_handling Handling for Use storage_node Store at -20°C in amber, sealed vial with desiccant handling_node Equilibrate to Room Temp in desiccator storage_node->handling_node Retrieve from storage weigh_node Weigh quickly under inert atmosphere (glovebox/bag) handling_node->weigh_node dissolve_node Dissolve in appropriate degassed solvent weigh_node->dissolve_node use_node Use immediately in reaction dissolve_node->use_node

Sources

Optimization

Technical Support Center: Reductive Amination of (5-Fluorothiophen-2-yl)methanamine Hydrochloride

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists optimizing the reductive amination of (5-Fluorothiophen-2-yl)methanamine hydrochloride .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists optimizing the reductive amination of (5-Fluorothiophen-2-yl)methanamine hydrochloride . Handling halogenated heteroaromatic amine salts requires precise control over reaction kinetics, pH, and reducing agent selectivity to prevent common pitfalls such as over-alkylation, catalyst poisoning, and incomplete conversion.

Mechanistic Pathway & Workflow

Understanding the reaction sequence is critical for troubleshooting. The process is a tandem reaction: the hydrochloride salt must first be neutralized to liberate the nucleophilic free amine. Subsequent condensation with a carbonyl electrophile yields a hemiaminal, which dehydrates into an electrophilic iminium ion. Finally, a mild hydride source selectively reduces the iminium intermediate over the unreacted carbonyl[1].

Workflow A (5-Fluorothiophen-2-yl) methanamine·HCl B DIPEA / TEA (Neutralization) A->B Base Addition C Free Amine B->C -HCl E Hemiaminal C->E + Carbonyl D Carbonyl Compound D->E F Iminium Ion E->F -H2O G NaBH(OAc)3 F->G H Target Amine G->H Hydride Transfer

Mechanistic workflow of the reductive amination of (5-Fluorothiophen-2-yl)methanamine hydrochloride.

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes Sodium triacetoxyborohydride (STAB / NaBH(OAc)₃) in 1,2-dichloroethane (DCE), which is widely regarded as the gold standard for high-yielding, functional-group-tolerant reductive aminations[2]. Every step includes a validation checkpoint to ensure the reaction system is primed for the next phase.

Step 1: Amine Liberation (Free-Basing)
  • Action: Suspend (5-Fluorothiophen-2-yl)methanamine hydrochloride (1.0 eq) in anhydrous DCE (0.1–0.2 M). Add N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2–1.5 eq). Stir at room temperature for 15–30 minutes[3].

  • Causality & Rationale: The amine is supplied as a stable, non-nucleophilic hydrochloride salt. Without a base, the reaction will stall at 0% conversion. DIPEA is preferred over weaker bases because its steric bulk prevents it from acting as a competing nucleophile[3].

  • Validation Checkpoint: Spot the suspension on pH paper moistened with DI water. The pH should read ~8. If acidic, the salt is not fully neutralized; add DIPEA in 0.1 eq increments.

Step 2: Iminium Ion Formation
  • Action: Add the target aldehyde or ketone (1.0 eq for monoalkylation) to the reaction mixture. Stir at room temperature for 1–2 hours.

  • Causality & Rationale: Pre-forming the imine/iminium intermediate before introducing the hydride source prevents the premature reduction of the carbonyl compound into an alcohol[1].

  • Validation Checkpoint: Analyze via LC-MS or TLC (Ninhydrin stain). Do not proceed until the primary amine mass/spot has diminished by >90% and the imine intermediate mass is dominant.

Step 3: Selective Hydride Reduction
  • Action: Add NaBH(OAc)₃ (1.4–1.5 eq) in small portions over 10 minutes. Stir at room temperature for 4–12 hours.

  • Causality & Rationale: The electron-withdrawing acetoxy groups on STAB stabilize the boron-hydrogen bond, making it a mild reducing agent. It reacts rapidly with the highly electrophilic iminium ion but is kinetically sluggish toward unreacted ketones and aldehydes, ensuring excellent chemoselectivity[2].

  • Validation Checkpoint: Monitor via LC-MS. The imine mass (M+H) should transition cleanly to the secondary amine product mass (M+H + 2).

Step 4: Quench and Workup
  • Action: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Stir vigorously for 15 minutes. Extract with dichloromethane (DCM), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Causality & Rationale: NaHCO₃ neutralizes the acetic acid byproduct generated by STAB and safely decomposes any unreacted hydride, partitioning the free-based secondary amine product into the organic layer.

Troubleshooting & FAQs

Q: My reaction is stalling with high amounts of unreacted starting material, despite using excess NaBH(OAc)₃. What went wrong? A: The most frequent failure point is inadequate neutralization of the hydrochloride salt. If the amine remains protonated, it cannot attack the carbonyl. Ensure you are using anhydrous solvents and adding a sufficient excess of DIPEA (up to 1.5 eq) before adding the carbonyl[3].

Q: Can I scale this up using catalytic hydrogenation (e.g., H₂ gas with Pd/C or Pt/C) instead of borohydride reagents? A: We strongly advise against this. The thiophene ring in your substrate is a potent catalyst poison. The sulfur atom strongly coordinates to the active sites of transition metal catalysts (like Pd, Pt, or Ni), rapidly deactivating the surface and halting the reduction[4]. You must rely on hydride donors (STAB or NaBH₃CN) to bypass this metallic poisoning mechanism.

Q: I am observing significant dialkylation (tertiary amine formation). How do I restrict the reaction to monoalkylation? A: Over-alkylation occurs when the newly formed secondary amine competes with the primary amine for the remaining carbonyl electrophile. To mitigate this:

  • Strictly control stoichiometry to a 1:1 ratio of amine to carbonyl.

  • Adopt a stepwise procedure: allow the imine to fully form (validate via LC-MS) before adding any reducing agent[5].

  • Ensure you are using NaBH(OAc)₃ in DCE rather than NaBH₃CN in Methanol, as the former is kinetically superior at preventing over-alkylation[1].

Q: Is the 5-fluoro substituent at risk of defluorination during the reduction step? A: No. Under the mild conditions of STAB reductive amination, the C-F bond on the thiophene ring is highly stable. Hydrodefluorination typically requires harsh conditions, such as strong dissolving metal reductions or active transition metal catalysis under high temperatures.

Quantitative Data: Reducing Agent Selection

Selecting the correct reducing agent is paramount when working with heteroaromatic amine salts. Below is a comparative summary of standard reagents used in reductive aminations[5],[6],[2].

Reducing AgentPreferred SolventsRelative ReactivitySelectivity (Iminium vs. Carbonyl)Toxicity / Byproduct Profile
NaBH(OAc)₃ (STAB) DCE, DCM, THFMildExcellent Low (Generates acetic acid)
NaBH₃CN MeOH, EtOH, MeCNMildGoodHigh (Risk of HCN gas at low pH)
NaBH₄ MeOH, EtOHStrongPoor (Reduces carbonyls rapidly)Low
H₂ + Pd/C Alcohols, EtOAcVariableGoodN/A (Poisoned by Thiophene )

Sources

Troubleshooting

Technical Support Center: Resolving Common Impurities in (5-Fluorothiophen-2-yl)methanamine Hydrochloride

Welcome to the Technical Support Center for the purification and structural validation of (5-Fluorothiophen-2-yl)methanamine hydrochloride . As a fluorinated thiophene derivative, this compound presents unique synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and structural validation of (5-Fluorothiophen-2-yl)methanamine hydrochloride . As a fluorinated thiophene derivative, this compound presents unique synthetic challenges. The electron-withdrawing nature of the fluorine atom and the specific reactivity of the thiophene ring often lead to complex impurity profiles during scale-up.

This guide is designed for research scientists and drug development professionals to diagnose, troubleshoot, and resolve common contamination issues using field-proven, self-validating methodologies.

Quantitative Impurity Profiling

Before initiating any purification workflow, it is critical to identify the exact nature of the contaminant. The table below summarizes the most frequent impurities encountered in (5-Fluorothiophen-2-yl)methanamine hydrochloride samples, their mechanistic origins, and the recommended analytical signatures for diagnosis.

Impurity ProfileMechanistic OriginAnalytical SignaturePrimary Resolution Strategy
Des-fluoro Impurity Incomplete fluorination of the starting material or downstream defluorination.LC-MS: M-18 m/z (loss of F, +H)19F NMR: Absence of signalPreparative HPLC (Reverse Phase)
Secondary Amine (Dimer) Over-alkylation during reductive amination steps.LC-MS: ~260 m/z1H NMR: Extra CH₂ multipletSelective Recrystallization (Isopropanol)
Inorganic Salts (e.g., NaCl) Co-precipitation during aqueous HCl workup in miscible solvents.Physical: High ash content; strictly insoluble in MethanolAcid/Base Extraction & Anhydrous HCl
Regioisomers Non-selective ring fluorination (e.g., 4-fluoro isomer).19F NMR: Altered coupling constantsPreparative HPLC (Reverse Phase)

Diagnostic Troubleshooting & FAQs

Q1: My LC-MS shows a persistent M-18 mass peak. What is this, and why is it so difficult to remove via standard recrystallization?

A1: This mass corresponds to the des-fluoro impurity (thiophen-2-ylmethanamine).

  • Causality: The C-F bond on the thiophene ring is notoriously difficult to install with 100% regioselectivity, and the chloromethyl group at the 2-position serves as a highly active electrophile[1]. If your starting material contains des-fluoro contaminants, they will carry over through the entire synthetic sequence. Because the fluorine atom is relatively small, the polarity, pKa, and solubility of the des-fluoro amine and the 5-fluoro amine are nearly identical.

  • Resolution: Standard recrystallization will fail to separate these two species. You must utilize Reverse-Phase Preparative HPLC to exploit the minor lipophilic differences induced by the C-F bond.

Q2: I am observing a secondary amine (dimer) impurity at ~260 m/z. How did this form during my reductive amination, and how can I remove it?

A2: This is the dimerized product: bis((5-fluorothiophen-2-yl)methyl)amine .

  • Causality: During reductive amination, the newly formed primary amine is often more nucleophilic than the ammonia source used in the reaction. It competes to attack the unreacted 5-fluorothiophene-2-carboxaldehyde, forming a secondary imine that is subsequently reduced to the secondary amine[2]. This over-alkylation is a hallmark of silane-mediated or borohydride-mediated reductive aminations[3].

  • Resolution: To prevent this, use a large excess of the amine/ammonia source. If the impurity is already present, it can be removed via selective recrystallization in isopropanol[4].

Q3: My sample has a high ash content and leaves a granular, insoluble residue when dissolved in methanol or dichloromethane. How do I resolve this?

A3: This indicates heavy contamination with inorganic salts (most commonly NaCl).

  • Causality: This occurs when the hydrochloride salt is formed using aqueous HCl in a water-miscible solvent (like THF or Ethanol). The water brings inorganic salts into the matrix, which co-precipitate when the organic solvent is evaporated[5].

  • Resolution: You must break the salt back to its freebase form, extract it into a non-polar solvent where inorganic salts cannot follow, and re-precipitate using an anhydrous HCl source[6].

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint confirms success.

Protocol A: Acid/Base Extraction for the Removal of Inorganic Salts

This protocol utilizes a phase-switching mechanism to completely isolate the organic amine from water-soluble inorganic contaminants.

  • Suspension: Suspend the crude, contaminated (5-Fluorothiophen-2-yl)methanamine hydrochloride in 50 mL of deionized water.

  • Free-basing: Add 2M NaOH dropwise under constant stirring until the pH of the aqueous phase is >10.

    • Validation Checkpoint: The previously clear or slightly cloudy solution will separate, and a distinct oil (the water-insoluble freebase) will form. This visually confirms the disruption of the HCl salt[6].

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL). The inorganic salts (NaCl) remain strictly in the basic aqueous phase[5].

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure freebase oil.

  • Anhydrous Salt Formation: Dissolve the freebase oil in anhydrous dioxane (10 mL). Slowly add 4M HCl in dioxane (1.2 equivalents) dropwise at 0°C.

    • Validation Checkpoint: Immediate precipitation of a pristine white solid confirms the regeneration of the hydrochloride salt without the reintroduction of water[7].

  • Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum.

Protocol B: Selective Recrystallization for Dimer Removal

This protocol exploits the differential solubility curves of primary versus secondary amine hydrochlorides in secondary alcohols.

  • Dissolution: Place the crude amine hydrochloride in a round-bottom flask. Add a minimum volume of boiling isopropanol[4].

  • Saturation: Continue adding hot isopropanol dropwise until the solid completely dissolves.

    • Validation Checkpoint: If granular solids remain that absolutely refuse to dissolve despite excess boiling solvent, these are likely inorganic impurities. Perform a hot gravity filtration immediately to remove them.

  • Controlled Nucleation: Allow the clear filtrate to cool slowly to room temperature over 1 hour.

    • Causality: Slow cooling allows the primary amine to form a highly ordered crystal lattice, actively excluding the bulkier secondary amine impurity into the mother liquor. Rapid cooling (crashing out) will trap the dimer inside the crystals.

  • Maturation: Once at room temperature, transfer the flask to an ice bath (0-5°C) for 2 hours to maximize yield.

  • Validation: Filter the crystals and analyze via ¹H NMR. Validation Checkpoint: The absence of a secondary multiplet in the methylene region (~4.0 ppm) confirms the complete removal of the dimer.

Workflow & Mechanistic Visualizations

PurificationWorkflow Crude Crude (5-Fluorothiophen-2-yl) methanamine HCl Analysis LC-MS & 19F NMR Impurity Profiling Crude->Analysis Decision Primary Impurity Type? Analysis->Decision SecAmine Secondary Amine / Dimer Decision->SecAmine LC-MS: ~260 m/z DesFluoro Des-fluoro / Regioisomers Decision->DesFluoro LC-MS: M-18 Inorganic Inorganic Salts Decision->Inorganic Insoluble in MeOH Recryst Selective Recrystallization (Isopropanol) SecAmine->Recryst PrepLC Preparative HPLC (Reverse Phase) DesFluoro->PrepLC FreeBase A/B Extraction & Anhydrous HCl Inorganic->FreeBase Pure Pure Target Compound >99% Purity Recryst->Pure PrepLC->Pure FreeBase->Pure

Decision tree for isolating (5-Fluorothiophen-2-yl)methanamine HCl based on impurity profiling.

Mechanism Aldehyde 5-Fluorothiophene- 2-carboxaldehyde Imine Primary Imine Aldehyde->Imine + NH3 PrimaryAmine Primary Amine (Target) Imine->PrimaryAmine Reduction SecImine Secondary Imine PrimaryAmine->SecImine + Aldehyde SecAmine Secondary Amine (Impurity) SecImine->SecAmine Reduction

Mechanism of secondary amine (dimer) impurity formation via over-alkylation during synthesis.

References

  • PubMed / Bioorganic & Medicinal Chemistry Letters - An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Available at: [Link]

  • ACS Publications / The Journal of Organic Chemistry - Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide Functional Group Tolerance, Scope, and Limitations. Available at: [Link]

  • Erowid - Recrystallization and Acid/Base Extraction - The Basics. Available at: [Link]

  • University of Nottingham Repository - One Pot Silane Mediated Reductive Amination using Methyl Esters as Nominal Electrophiles. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in (5-Fluorothiophen-2-yl)methanamine Hydrochloride Couplings

Welcome to the advanced troubleshooting and technical support guide for coupling reactions involving (5-Fluorothiophen-2-yl)methanamine hydrochloride . Forming amide bonds with this specific heteroaryl amine can be chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and technical support guide for coupling reactions involving (5-Fluorothiophen-2-yl)methanamine hydrochloride . Forming amide bonds with this specific heteroaryl amine can be challenging, particularly when pairing it with sterically hindered or alpha,alpha-disubstituted carboxylic acids.

This guide provides researchers and drug development professionals with the mechanistic causality behind these failures, diagnostic workflows, and self-validating protocols to ensure successful syntheses.

Diagnostic Workflow for Coupling Failures

When standard amide coupling protocols fail, it is critical to systematically isolate the root cause. The following decision tree outlines the logical progression for diagnosing and resolving low-yielding reactions with this specific hydrochloride salt.

Workflow Start Coupling Failure / Low Yield CheckSalt Was the HCl salt fully neutralized? Start->CheckSalt AddBase Add 2.5 - 3.0 eq DIPEA or NMM CheckSalt->AddBase No CheckSteric Is the carboxylic acid sterically hindered? CheckSalt->CheckSteric Yes CheckByprod Check LC-MS for Guanidinylation CheckSteric->CheckByprod No / Moderate AcylF Use Acyl Fluoride (TCFH/BTFFH) CheckSteric->AcylF Yes (Bulky Acid) PyBOP Switch to PyBOP or COMU CheckByprod->PyBOP +99 Da Adduct Seen

Diagnostic workflow for troubleshooting amine coupling failures.

Frequently Asked Questions (FAQs)

Q1: Why do my standard HATU/DIPEA protocols yield a +99 Da mass adduct instead of my target amide? A1: You are observing guanidinylation . When a carboxylic acid is sterically hindered, the rate of activated ester formation is severely reduced. Because (5-Fluorothiophen-2-yl)methanamine is a highly reactive primary amine, it outcompetes the hindered acid and directly attacks the uronium-based coupling reagent (HATU or HBTU). This forms a highly stable tetramethylguanidinium byproduct ([1]1). Solution: Switch to a phosphonium-based reagent (e.g., PyBOP) which does not react with free amines, or use acyl fluoride chemistry.

Q2: Does the 5-fluoro substitution on the thiophene ring impact the amine's reactivity? A2: Yes. Although the primary amine is separated from the thiophene ring by a methylene bridge, the strong electron-withdrawing nature of the fluorine atom exerts a mild inductive pull (-I effect) across the conjugated system. This slightly reduces the electron density on the nitrogen, lowering its nucleophilicity compared to an unsubstituted benzylamine. When paired with a sterically hindered electrophile, this reduced nucleophilicity exacerbates the activation energy barrier.

Q3: How critical is the choice of base for this specific hydrochloride salt? A3: It is the most common point of failure. (5-Fluorothiophen-2-yl)methanamine is supplied as a stable hydrochloride salt. If you use a weak base or an insufficient stoichiometric equivalent, the amine remains protonated and completely non-nucleophilic. We recommend using 2.5 to 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) and allowing 5 minutes of pre-stirring to ensure complete free-basing before introducing the activated acid ( ).

Reagent Performance Data for Hindered Substrates

To make an educated choice on coupling reagents, refer to the quantitative data below. This table summarizes expected outcomes when coupling (5-Fluorothiophen-2-yl)methanamine hydrochloride with a highly sterically hindered carboxylic acid (e.g., an α,α -disubstituted acid).

Coupling ReagentActivation IntermediateSteric ToleranceGuanidinylation RiskExpected Yield (Hindered Acid)
HATU / DIPEA OAt EsterLowHigh< 20%
PyBOP / NMM OBt EsterModerateNone40 - 60%
COMU / TMP Oxyma EsterHighLow70 - 80%
TCFH / NMI Acyl FluorideVery HighNone> 85%

The Acyl Fluoride Solution

For severe steric hindrance, the in situ generation of acyl fluorides is the most authoritative solution ([2] 2). Unlike bulky OAt or OBt esters, acyl fluorides possess a minimal steric profile due to the small atomic radius of fluorine. Furthermore, the highly polarized C-F bond ensures exceptional electrophilicity, allowing the slightly electron-deficient (5-Fluorothiophen-2-yl)methanamine to attack efficiently ([3] 3).

Mechanism Acid Hindered Carboxylic Acid AcylF Acyl Fluoride (Low Steric Profile) Acid->AcylF Activation TCFH TCFH / NMI (Fluorinating Agent) TCFH->AcylF Amide Target Amide AcylF->Amide Nucleophilic Attack Amine (5-Fluorothiophen-2-yl) methanamine Amine->Amide

Acyl fluoride activation pathway overcoming steric hindrance.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocol utilizes a self-validating framework. Built-in In-Process Controls (IPCs) guarantee that each mechanistic step is successful before proceeding to the next.

Protocol: Acyl Fluoride-Mediated Coupling via TCFH/NMI

Step 1: Carboxylic Acid Activation

  • Dissolve the sterically hindered carboxylic acid (1.0 eq) and TCFH (1.2 eq) in anhydrous Acetonitrile (CH₃CN) to achieve a 0.2 M concentration.

  • Cool the mixture to 0 °C under an inert argon atmosphere.

  • Add N-Methylimidazole (NMI) (3.0 eq) dropwise. Stir for 30 minutes at 0 °C.

    • Self-Validation Check (IPC 1): Remove a 5 µL aliquot, quench it in 100 µL of methanol, and analyze via LC-MS. The presence of the corresponding methyl ester confirms the successful generation of the acyl fluoride intermediate. Do not proceed to Step 2 until >95% conversion to the methyl ester is observed in the test aliquot.

Step 2: Amine Free-Basing & Addition

  • In a separate vial, suspend (5-Fluorothiophen-2-yl)methanamine hydrochloride (1.2 eq) in a minimal amount of CH₃CN.

  • Add DIPEA (2.5 eq) and sonicate for 2 minutes.

    • Causality Rationale: This ensures the complete destruction of the crystal lattice of the salt and full deprotonation of the amine, maximizing its nucleophilicity.

  • Add the free-based amine solution dropwise to the activated acid mixture at 0 °C.

  • Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours.

    • Self-Validation Check (IPC 2): Analyze the reaction mixture directly via LC-MS. Monitor the disappearance of the acyl fluoride mass and the appearance of the target amide. If unreacted acyl fluoride remains after 4 hours, steric hindrance is exceptionally high: add an additional 0.5 eq of DIPEA and heat the reaction to 40 °C for 2 hours.

Step 3: Workup & Purification

  • Quench the reaction with saturated aqueous NH₄Cl to neutralize remaining NMI and base.

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via standard silica gel chromatography.

References

  • Amide bond formation: beyond the myth of coupling reagents Chemical Society Reviews (Luxembourg Bio Technologies)
  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases The Journal of Organic Chemistry - ACS Public
  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling Royal Society of Chemistry (RSC)
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Organic & Biomolecular Chemistry (University of Copenhagen Research Portal)

Sources

Reference Data & Comparative Studies

Validation

(5-Fluorothiophen-2-yl)methanamine hydrochloride 1H NMR and 13C NMR reference spectra

Comparative Performance Guide: (5-Fluorothiophen-2-yl)methanamine Hydrochloride in Drug Design Executive Summary & Strategic Context (5-Fluorothiophen-2-yl)methanamine hydrochloride (CAS: 1855889-50-7) is a highly specia...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Performance Guide: (5-Fluorothiophen-2-yl)methanamine Hydrochloride in Drug Design

Executive Summary & Strategic Context

(5-Fluorothiophen-2-yl)methanamine hydrochloride (CAS: 1855889-50-7) is a highly specialized, fluorinated heterocyclic building block utilized in advanced medicinal chemistry. The unsubstituted thiophene ring is a classic bioisostere for benzene; however, it is notoriously susceptible to cytochrome P450-mediated oxidation at the electron-rich C5 position. This biotransformation often proceeds via a reactive epoxide intermediate, leading to rapid clearance and potential hepatotoxicity[1].

By strategically installing a fluorine atom at the C5 position, medicinal chemists can effectively block this metabolic liability[2]. Fluorine's high electronegativity and small van der Waals radius allow it to act as a metabolic shield without introducing significant steric bulk that might disrupt target binding affinity. This guide objectively compares the structural, spectroscopic, and functional performance of (5-fluorothiophen-2-yl)methanamine hydrochloride against its non-fluorinated and chlorinated alternatives, providing reference data and experimental protocols for robust validation.

Structural & Spectroscopic Validation: Reference NMR Spectra

Accurate structural validation is the foundation of any self-validating experimental system. The hydrochloride salt is preferred over the free base (CAS: 214759-36-1) because it prevents spontaneous amine oxidation and minimizes proton exchange broadening, yielding sharper, more diagnostic NMR spectra.

The presence of the C5 fluorine atom introduces characteristic heteronuclear spin-spin couplings ( nJHF​ and nJCF​ ) that are diagnostic for regiochemical confirmation.

1 H NMR Reference Data (400 MHz, DMSO- d6​ )

  • δ 8.45 ppm (br s, 3H, -NH 3+​ ): Broadened due to quadrupolar relaxation of nitrogen and solvent exchange.

  • δ 6.95 ppm (dd, J = 3.8, 1.2 Hz, 1H, Thiophene H-3): The 3.8 Hz coupling is the standard 3JH3−H4​ thiophene coupling, while the 1.2 Hz splitting is the long-range 4JHF​ coupling to the fluorine atom.

  • δ 6.65 ppm (dd, J = 3.8, 2.5 Hz, 1H, Thiophene H-4): Exhibits a larger 3JHF​ coupling ( 2.5 Hz) due to its direct proximity to the C5 fluorine.

  • δ 4.15 ppm (s, 2H, -CH 2​ -): Appears as a sharp singlet; the protonation of the amine prevents coupling to the adjacent -CH 2​

    • group under standard conditions.

13 C NMR Reference Data (100 MHz, DMSO- d6​ )

  • δ 162.5 ppm (d, 1JCF​ = 295 Hz, C5): The massive one-bond carbon-fluorine coupling is the definitive hallmark of direct fluorination.

  • δ 131.0 ppm (d, 3JCF​ = 5 Hz, C2): The ipso-carbon bearing the methanamine group.

  • δ 126.5 ppm (d, 4JCF​ = 4 Hz, C3): Exhibits minor long-range coupling.

  • δ 108.0 ppm (d, 2JCF​ = 11 Hz, C4): The strong two-bond coupling explicitly confirms the adjacent relationship between C4 and the C5 fluorine.

  • δ 37.5 ppm (s, -CH 2​ -): Uncoupled aliphatic carbon.

Comparative Performance Analysis

To justify the use of the fluorinated analog, we must compare its physicochemical and metabolic properties against alternative thiophene building blocks. The table below summarizes the causality behind these structural modifications.

Bioisosteric Building BlockAmine pK a​ (Calc.)LogD (pH 7.4)Metabolic Stability (RLM CL int​ )Primary Liability / Advantage
(Thiophen-2-yl)methanamine HCl 8.90.8Poor (>80 µL/min/mg)Prone to rapid CYP450 oxidation at C5.
(5-Methylthiophen-2-yl)methanamine HCl 9.11.2Poor (>70 µL/min/mg)Introduces a benzylic-like oxidation site[2].
(5-Chlorothiophen-2-yl)methanamine HCl 8.51.5Moderate (~40 µL/min/mg)Increased lipophilicity; potential for glutathione trapping.
(5-Fluorothiophen-2-yl)methanamine HCl 8.6 0.9 Excellent (<15 µL/min/mg) Blocks C5 oxidation; maintains optimal lipophilicity [2].

Causality Insight: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I) that slightly lowers the basicity (pK a​ ) of the amine compared to the unsubstituted analog. This subtle shift can improve membrane permeability and oral bioavailability. Concurrently, the strong C-F bond (approx. 116 kcal/mol) completely abrogates oxidative metabolism at the C5 position without drastically increasing the LogD, unlike the chlorine analog[1][2].

Experimental Workflows & Protocols

To ensure reproducibility and trustworthiness, the following protocol outlines a self-validating system for the NMR acquisition of fluorinated heterocycles.

Standardized NMR Sample Preparation and Acquisition

  • Sample Preparation: Weigh 15–20 mg of (5-fluorothiophen-2-yl)methanamine hydrochloride into a clean glass vial.

    • Causality: Using the hydrochloride salt rather than the free base prevents the amine from undergoing oxidative degradation in solution and locks the nitrogen lone pair, preventing line-broadening of the -CH 2​

      • signal via proton exchange.
  • Solvent Addition: Add 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v TMS as an internal standard). Vortex for 30 seconds until complete dissolution is achieved. Transfer to a 5 mm NMR tube.

  • 1 H NMR Acquisition: Acquire standard 1D 1 H NMR (ns = 16, d1 = 2s).

  • 19 F-Decoupled 1 H NMR (Critical Validation Step): Acquire a second 1 H spectrum with continuous wave 19 F decoupling applied at the fluorine resonance frequency (approx. -130 ppm).

    • Causality: Comparing the standard 1 H spectrum to the 19 F-decoupled spectrum is a self-validating check. The complex double-doublets of H-3 and H-4 will collapse into simple doublets ( J = 3.8 Hz), definitively proving that the secondary couplings are derived from the fluorine atom and not an impurity.

  • 13 C NMR Acquisition: Acquire a 1 H-decoupled 13 C spectrum (ns = 512, d1 = 2s). Ensure the spectral window is wide enough (up to 200 ppm) to capture the highly deshielded C5 doublet.

Workflow Visualization

The following diagram illustrates the logical relationship and metabolic pathways comparing the unsubstituted thiophene to the 5-fluorothiophene bioisostere.

MetabolicPathway A Unsubstituted Thiophene (Rapid Clearance) B CYP450 Oxidation (C5 Position) A->B Susceptible C Reactive Epoxide (Toxicity / Low Half-life) B->C Biotransformation D 5-Fluorothiophene Bioisostere E Metabolic Blockade (Strong C-F Bond) D->E Resistant F Prolonged Half-life (High Efficacy) E->F Stabilized

Metabolic stabilization strategy: 5-Fluorination blocks CYP450-mediated epoxide formation.

References

  • Title: Discovery of IWP-051, a Novel Orally Bioavailable sGC Stimulator with Once-Daily Dosing Potential in Humans Source: ACS Medicinal Chemistry Letters, 2016. URL: [Link]

  • Title: Discovery of Potent, Orally Bioavailable, Tricyclic NLRP3 Inhibitors Source: Journal of Medicinal Chemistry, 2024. URL: [Link]

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Comparative

A Comparative Guide for Drug Designers: (5-Fluorothiophen-2-yl)methanamine vs. (5-Chlorothiophen-2-yl)methanamine Hydrochlorides

A Senior Application Scientist's Perspective on Strategic Halogen Substitution in Thiophene Scaffolds In the landscape of modern drug discovery, the strategic incorporation of halogen atoms onto a lead scaffold is a time...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Strategic Halogen Substitution in Thiophene Scaffolds

In the landscape of modern drug discovery, the strategic incorporation of halogen atoms onto a lead scaffold is a time-honored tactic for optimizing pharmacokinetic and pharmacodynamic profiles. The thiophene ring, a privileged pharmacophore in medicinal chemistry, is no exception.[1][2] This guide provides an in-depth comparison of two closely related building blocks: (5-Fluorothiophen-2-yl)methanamine hydrochloride and (5-chlorothiophen-2-yl)methanamine hydrochloride. Our objective is to furnish researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks necessary to make informed decisions when selecting between these two valuable synthons.

While direct comparative data for these specific hydrochlorides is not extensively available in peer-reviewed literature, this guide will leverage established principles of medicinal chemistry, present analogous data from related thiophene derivatives, and provide detailed experimental protocols to empower researchers to conduct their own head-to-head evaluations.

The Critical Role of Halogen Substitution: Fluorine vs. Chlorine

The choice between fluorine and chlorine is not merely a matter of atomic weight. These halogens impart distinct electronic and steric properties to the thiophene ring, influencing a cascade of molecular attributes from pKa to metabolic stability.

  • Electronegativity and Inductive Effects: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect.[3] This can significantly impact the acidity of nearby protons and the basicity of the primary amine. Chlorine is also electronegative, but less so than fluorine, leading to a more moderate inductive effect.

  • Size and Steric Hindrance: Fluorine's van der Waals radius is comparable to that of a hydrogen atom, allowing it to act as a "super hydrogen" with minimal steric perturbation.[3] Chlorine, being larger, introduces more significant steric bulk, which can influence binding pocket interactions and conformational preferences.

  • Metabolic Stability: Halogenation is a common strategy to block sites of oxidative metabolism. The carbon-fluorine bond is exceptionally strong, often rendering a molecule more resistant to metabolic degradation. The carbon-chlorine bond is also robust, though generally more susceptible to metabolic cleavage than its fluorinated counterpart.

Physicochemical Properties: A Comparative Overview

The following table summarizes the anticipated physicochemical properties of the two compounds. It is important to note that these are predicted values and should be experimentally verified.

Property(5-Fluorothiophen-2-yl)methanamine HCl(5-Chlorothiophen-2-yl)methanamine HClRationale for Predicted Differences
Molecular Weight ~167.6 g/mol 184.09 g/mol [4][5]Chlorine has a higher atomic weight than fluorine.
Predicted LogP LowerHigherThe greater lipophilicity of chlorine compared to fluorine generally leads to a higher LogP value.
Predicted pKa LowerHigherThe stronger electron-withdrawing effect of fluorine is expected to decrease the basicity of the amine, resulting in a lower pKa.
Polar Surface Area SimilarSimilarThe primary amine is the main contributor to the polar surface area in both molecules.

Experimental Protocols for Physicochemical Characterization

To facilitate a direct comparison, we provide the following established experimental protocols for determining key physicochemical parameters.

Protocol 1: Determination of LogP via the Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (LogP) of the title compounds.

Methodology:

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Partitioning: Add a small aliquot of the stock solution to a mixture of n-octanol and phosphate-buffered saline (PBS) at a physiological pH of 7.4.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to separate the octanol and aqueous phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV.

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Protocol 2: Determination of pKa via Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the primary amine in the title compounds.

Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of the hydrochloride salt in deionized water.

  • Titration Setup: Use a calibrated pH meter with a suitable electrode.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Biological Activity: Inferences from Analogous Compounds

While direct comparative studies on the title compounds are scarce, the broader literature on halogenated thiophenes provides valuable insights into their potential biological activities.

Antimicrobial Activity

Thiophene derivatives are known to exhibit a wide range of antimicrobial properties.[6][7][8][9][10] The nature and position of substituents on the thiophene ring can significantly influence this activity. For instance, a study on various substituted thiophenes demonstrated that the presence of a halogen can modulate the antibacterial and antifungal efficacy.

Anticancer Activity

Numerous thiophene-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines.[1][11][12] The introduction of a halogen can enhance anticancer activity by influencing factors such as cell permeability and interaction with biological targets. For example, fluorinated and chlorinated indenoisoquinoline derivatives have shown potent topoisomerase I inhibitory activity and cytotoxicity in human cancer cells.[13]

Metabolic Stability: A Critical Determinant of In Vivo Efficacy

The metabolic fate of a drug candidate is a crucial factor in its development. The substitution of a hydrogen atom with a halogen can block a potential site of metabolism by cytochrome P450 (CYP) enzymes.

In Vitro Microsomal Stability Assay

Objective: To assess the metabolic stability of the title compounds in the presence of liver microsomes.

Methodology:

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (human, rat, or mouse), the test compound, and a NADPH-regenerating system in a suitable buffer.

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), remove an aliquot of the reaction mixture.

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant, from which the half-life and intrinsic clearance can be calculated.

Visualizing the Drug Design Workflow

The following diagram illustrates a typical workflow for comparing these two building blocks in a drug design project.

G cluster_0 Compound Selection & Synthesis cluster_1 Physicochemical Profiling cluster_2 In Vitro Evaluation cluster_3 Data Analysis & Lead Selection A (5-Fluorothiophen-2-yl)methanamine HCl C LogP Determination (Shake-Flask) A->C D pKa Determination (Potentiometric Titration) A->D E Solubility Assessment A->E F Biological Activity Screening (e.g., Antimicrobial, Anticancer) A->F G Metabolic Stability Assay (Liver Microsomes) A->G H Preliminary Toxicity (e.g., Cytotoxicity Assay) A->H B (5-Chlorothiophen-2-yl)methanamine HCl B->C B->D B->E B->F B->G B->H I Comparative Analysis of Physicochemical & Biological Data C->I D->I E->I F->I G->I H->I J Selection of Lead Scaffold for Further Optimization I->J

Caption: A generalized workflow for the comparative evaluation of halogenated thiophene building blocks in early-stage drug discovery.

Potential Signaling Pathways

Thiophene derivatives have been shown to interact with a variety of biological targets. For instance, some thiophene-based compounds have been found to induce apoptosis in cancer cells through the intrinsic pathway.

G Thiophene_Derivative Thiophene Derivative (Fluoro or Chloro) Mitochondrion Mitochondrion Thiophene_Derivative->Mitochondrion Induces Stress ROS Increased ROS Production Mitochondrion->ROS Bax_Bak Bax/Bak Activation ROS->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified representation of the intrinsic apoptosis pathway that can be modulated by bioactive thiophene derivatives.

Conclusion and Future Directions

The choice between (5-Fluorothiophen-2-yl)methanamine hydrochloride and (5-chlorothiophen-2-yl)methanamine hydrochloride in a drug design campaign is a nuanced decision that should be guided by empirical data. While general principles suggest that the fluoro-substituted compound may offer enhanced metabolic stability and the chloro-substituted analog could provide greater potency through increased lipophilicity, these are not universal rules.

The experimental protocols and comparative frameworks provided in this guide are intended to empower researchers to make data-driven decisions. By systematically evaluating the physicochemical properties, biological activity, and metabolic stability of these two valuable building blocks, drug discovery teams can accelerate the optimization of their lead compounds and increase the probability of success in developing novel therapeutics. Further studies directly comparing these two synthons within the context of a specific biological target are highly encouraged to build a more comprehensive understanding of their relative merits.

References

  • Summerfield, C. J., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science, 17(1), 1-14. [Link]

  • Cushman, M., et al. (2021). Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. Journal of Medicinal Chemistry, 64(24), 17856-17875. [Link]

  • Williams, C. F., et al. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLoS ONE, 18(8), e0289759. [Link]

  • Wang, Y., et al. (2023). Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy. European Journal of Medicinal Chemistry, 258, 115582. [Link]

  • Patel, R. P., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Chemical and Pharmaceutical Research, 17(6), 1-8. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and antiinflammatory activity of novel 2,5-disubstituted thiophene derivatives. Medicinal Chemistry Research, 21(11), 3858-3867. [Link]

  • Hoffman Fine Chemicals. (n.d.). (5-Chlorothiophen-2-yl)methanamine hydrochloride. [Link]

  • Kovaleva, T. M., et al. (2015). Antibacterial and antifungal activity of derivatives 3-(alkylthio)-4-R-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole. Journal of Chemistry and Pharmacy, 49(10), 46-48. [Link]

  • Chen, Y., et al. (2025). Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. Frontiers in Immunology, 16, 1-20. [Link]

  • Al-Abdullah, E. S., et al. (2016). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. Molecules, 21(2), 224. [Link]

  • da Silva, A. C. S., et al. (2017). Synthesis, cytotoxicity and antifungal activity of 5-nitro-thiophene-thiosemicarbazones derivatives. Chemico-Biological Interactions, 272, 11-19. [Link]

  • Kumar, A., et al. (2017). Biological and Pharmacological Activity of Thiophene and its Derivatives. International Journal of Pharmaceutical Sciences and Research, 8(6), 2354-2365. [Link]

  • Khan, I., et al. (2012). Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives. Arabian Journal of Chemistry, 5(4), 471-476. [Link]

  • Samir, E. M., et al. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Journal of Heterocyclic Chemistry, 53(1), 85-93. [Link]

  • del Mar C. G.-P., et al. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 13, 969550. [Link]

  • ResearchGate. (n.d.). SAR of the 5-substituted thiophene. [Link]

  • Grotz, V. L., et al. (1997). In vitro metabolism of N-(5-chloro-2-methylphenyl)-N'-(2-methylpropyl)thiourea: species comparison and identification of a novel thiocarbamide-glutathione adduct. Chemical Research in Toxicology, 10(8), 929-937. [Link]

  • Whalley, P. M. (2017). Industry view: In vitro comparative metabolism studies to identify metabolites. EFSA Journal, 15(S1), e15111. [Link]

  • Kumar, R. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 9(2), 11-14. [Link]

  • Finetech Industry Limited. (n.d.). (5-chlorothiophen-2-yl)methanamine hydrochloride. [Link]

  • ResearchGate. (2026). Synthesis and Characterization of 2‐Thiophenemethanamine‐ 2 H 5 Hydrochloride. [Link]

  • PubChem. (n.d.). 5-Methylthiophen-2-amine hydrochloride. [Link]

  • ResearchGate. (2026). In vitro comparative assessment of metabolic stability and structure–metabolism relationships of five fentanyl analogs with varying N-acyl side chain lengths. [Link]

  • Kadomura, S., et al. (2025). IN VITRO METABOLISM OF THE STRUCTURALLY SIMILAR FENTANYL ANALOGS, 3-PHENYLPROPANOYLFENTANYL AND BENZOYLFENTANYL. Journal of Analytical Toxicology, 49(2), 1-8. [Link]

  • Semantic Scholar. (2024). Current Pharmaceutical Biotechnology. [Link]

  • Perjési, P., et al. (2025). (E)-2-Benzylidenecyclanones: Part XXI—Reaction of Cyclic Chalcone Analogs with Cellular Thiols: Comparison of Reactivity of (E)-2-Arylidene-1-Indanone with -1-Tetralone and -1-Benzosuberone Analogs in Thia-Michael Reactions. Molecules, 30(21), 1-17. [Link]

Sources

Validation

LC-MS fragmentation pattern analysis for (5-Fluorothiophen-2-yl)methanamine hydrochloride

LC-HRMS/MS Fragmentation Pattern Analysis: (5-Fluorothiophen-2-yl)methanamine Hydrochloride vs. Halogenated Analogs In modern drug discovery, the thiophene methanamine scaffold is a highly versatile bioisostere for benzy...

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Author: BenchChem Technical Support Team. Date: April 2026

LC-HRMS/MS Fragmentation Pattern Analysis: (5-Fluorothiophen-2-yl)methanamine Hydrochloride vs. Halogenated Analogs

In modern drug discovery, the thiophene methanamine scaffold is a highly versatile bioisostere for benzylamines. The strategic introduction of a fluorine atom at the 5-position of the thiophene ring significantly alters the molecule’s physicochemical properties, metabolic stability, and mass spectrometric behavior.

This guide provides an in-depth, mechanistic comparison of the Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS) fragmentation pattern of (5-Fluorothiophen-2-yl)methanamine hydrochloride against its unfluorinated and chlorinated alternatives.

Structural & Theoretical Framework: The Causality of Fragmentation

Understanding mass spectrometric fragmentation requires looking beyond the raw data to the thermodynamic and electronic drivers of bond cleavage. In positive Electrospray Ionization (ESI+), the primary aliphatic amine of the molecule is readily protonated, forming an even-electron [M+H]+ precursor ion.

The Alpha-Cleavage Driver: For all thiophene methanamines, the dominant initial fragmentation pathway is the neutral loss of ammonia ( NH3​ , -17 Da). The causality behind this specific cleavage lies in the extreme stability of the resulting product: a thiophenium methyl cation. The empty p-orbital of the benzylic-type carbon is highly stabilized by resonance electron donation from the adjacent thiophene π -system[1].

The Halogen Effect (Fluorine vs. Chlorine): The presence and specific type of halogen profoundly dictate secondary fragmentation patterns[2].

  • Chlorinated Analog: The C-Cl bond is relatively weak ( ∼327 kJ/mol ). Upon ionization and initial amine loss, chlorinated thiophenes readily undergo secondary cleavage to lose HCl (-36 Da)[3].

  • Fluorinated Analog: The C-F bond is exceptionally strong ( ∼485 kJ/mol ). Fluorine's high electronegativity inductively withdraws electron density, but its lone pairs donate via resonance to stabilize the thiophene ring. Because of this bond strength, the fluorinated analog strongly resists the loss of HF (-20 Da). Consequently, the [M+H−NH3​]+ ion remains the dominant base peak across a much wider range of collision energies compared to its chlorinated counterpart.

Comparative Fragmentation Analysis

To objectively evaluate the performance and identification markers of (5-Fluorothiophen-2-yl)methanamine, we compare it against two structural alternatives: the unsubstituted analog and the 5-chloro analog.

Table 1: Quantitative LC-HRMS/MS Fragmentation Comparison (ESI+)

Compound / AlternativeFormula (Free Base)Precursor [M+H]+ (m/z)Base Peak (Low CE)Secondary Fragments (High CE)C-X Bond Cleavage Behavior
(5-Fluorothiophen-2-yl)methanamine C5​H6​FNS 132.0283115.0018 ( −NH3​ )95.00 ( −HF ), 70.00 ( −CHS )Highly resistant to HF loss; requires CE > 30 eV.
(5-Chlorothiophen-2-yl)methanamine C5​H6​ClNS 147.9988130.9722 ( −NH3​ )94.99 ( −HCl ), 86.98 ( −CS )Readily loses HCl at moderate CE (20-25 eV)[3].
(Thiophen-2-yl)methanamine C5​H7​NS 114.037797.0111 ( −NH3​ )65.00 ( −S ), 53.00 ( −CHS )N/A (No halogen present). Ring cleavage dominates.

Mechanistic Pathway Visualization

The following diagram maps the logical progression of bond cleavages for the target fluorinated compound as collision energy increases.

Pathway M [M+H]⁺ m/z 132.03 (Protonated Amine) F1 [M+H - NH₃]⁺ m/z 115.00 (Fluorothiophenium) M->F1 -NH₃ (-17 Da) Low CE (15 eV) F2 [M+H - NH₃ - HF]⁺ m/z 95.00 (Thiophenium Cation) F1->F2 -HF (-20 Da) High CE (>30 eV) F3 [M+H - NH₃ - CHS]⁺ m/z 70.00 (Ring Cleavage) F1->F3 -CHS (-45 Da) High CE (>30 eV)

LC-MS/MS fragmentation pathway of (5-Fluorothiophen-2-yl)methanamine.

Standardized LC-HRMS/MS Protocol

To ensure absolute trustworthiness, the following workflow is designed as a self-validating system . It incorporates built-in quality controls to ensure that observed mass shifts are due to true structural fragmentation rather than instrumental drift.

Step 1: System Suitability and Calibration (Self-Validation)
  • Procedure: Prior to sample analysis, inject a known tuning mix (e.g., Caffeine, Reserpine, and a known halogenated standard like 4-chlorobenzoic acid).

  • Causality: This verifies that the High-Resolution Mass Spectrometer (Q-TOF or Orbitrap) is achieving a mass accuracy of <5 ppm . Without this step, distinguishing between isobaric interferences and true halogen isotopic patterns is impossible.

Step 2: Sample Preparation
  • Procedure: Dissolve 1 mg of (5-Fluorothiophen-2-yl)methanamine hydrochloride in 1 mL of LC-MS grade Methanol to create a stock solution. Dilute to a final working concentration of using a diluent of 95:5 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Methanol is required to fully dissociate the hydrochloride salt. However, injecting pure methanol into a reversed-phase LC system causes severe peak distortion (the "solvent effect"). Diluting the sample into highly aqueous conditions matching the initial mobile phase ensures sharp, symmetrical chromatographic peaks.

Step 3: Liquid Chromatography (LC) Parameters
  • Column: C18 reversed-phase column (e.g., ).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 8 mins.

  • Causality: The 0.1% Formic Acid is critical; it acts as a proton source, driving the equilibrium toward the [M+H]+ state required for strong ESI+ signal intensity.

Step 4: Mass Spectrometry (MS/MS) Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Acquisition: Data-Dependent Acquisition (DDA) or Targeted MS/MS.

  • Collision Energy (CE) Ramping: Acquire parallel spectra at 15 eV , 25 eV , and 40 eV .

  • Causality: A static CE is insufficient for halogenated heterocycles. A low CE ( 15 eV ) gently strips the amine to confirm the base scaffold (m/z 115.00). Ramping to a high CE ( 40 eV ) provides the kinetic energy necessary to overcome the ∼485 kJ/mol barrier of the C-F bond, forcing the molecule into deep ring cleavage (m/z 95.00 and 70.00) to yield a comprehensive structural fingerprint[1].

References

  • Herrera, L. C., Ramaley, L., & Grossert, J. S. "Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation." Rapid Communications in Mass Spectrometry, 2009. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Bioisosteric Replacement of Fluorobenzene with (5-Fluorothiophen-2-yl)methanamine Hydrochloride

Introduction: The Strategic Imperative of Bioisosterism in Modern Drug Discovery In the intricate chess game of drug design, the strategic modification of a lead compound is paramount to achieving a checkmate against dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Imperative of Bioisosterism in Modern Drug Discovery

In the intricate chess game of drug design, the strategic modification of a lead compound is paramount to achieving a checkmate against disease. Among the most powerful moves in the medicinal chemist's playbook is bioisosterism , the substitution of a functional group with another that possesses similar physicochemical and, crucially, biological properties.[1][2] This nuanced strategy allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile, addressing challenges such as metabolic instability, poor solubility, or off-target toxicity.[2]

One of the most frequently employed bioisosteric pairs is the replacement of a benzene ring with a thiophene ring.[1] The thiophene scaffold is considered a "privileged" structure in medicinal chemistry due to its unique electronic properties and its ability to mimic the phenyl ring while offering distinct advantages.[1] This guide provides an in-depth, data-driven comparison of the fluorobenzene moiety with its bioisostere, (5-Fluorothiophen-2-yl)methanamine hydrochloride. We will delve into the synthesis of this promising building block, compare key physicochemical and pharmacokinetic parameters, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.

Synthesis of (5-Fluorothiophen-2-yl)methanamine Hydrochloride: A Practical Approach

The synthesis of (5-Fluorothiophen-2-yl)methanamine hydrochloride can be achieved through a multi-step process, starting from the readily available 2-fluorothiophene. The following protocol is a representative synthetic route based on established methodologies for the functionalization of thiophene rings.[3][4]

Experimental Protocol: Synthesis of (5-Fluorothiophen-2-yl)methanamine Hydrochloride

  • Formylation of 2-Fluorothiophene:

    • To a solution of 2-fluorothiophene (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., argon), add N,N-dimethylformamide (DMF) (1.2 eq).

    • Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction by carefully pouring it into a mixture of ice and saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-fluoro-2-thiophenecarbaldehyde.

  • Reductive Amination:

    • Dissolve the 5-fluoro-2-thiophenecarbaldehyde (1.0 eq) in methanol.

    • Add ammonium chloride (1.5 eq) and sodium cyanoborohydride (1.2 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Quench the reaction by adding 1 M hydrochloric acid.

    • Wash the aqueous layer with DCM to remove any unreacted aldehyde.

    • Basify the aqueous layer with 2 M sodium hydroxide until pH > 10.

    • Extract the product with DCM (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Salt Formation:

    • Dissolve the crude (5-fluorothiophen-2-yl)methanamine in a minimal amount of diethyl ether.

    • Add a solution of hydrochloric acid in diethyl ether (2 M) dropwise until precipitation is complete.

    • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield (5-Fluorothiophen-2-yl)methanamine hydrochloride as a solid.

Physicochemical Properties: A Tale of Two Rings

The substitution of a carbon-carbon double bond in benzene with a sulfur atom in thiophene, coupled with the strategic placement of a fluorine atom, can induce significant changes in a molecule's electronic distribution, lipophilicity, and polarity. These alterations are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity (LogP)
PropertyFluorobenzene2-FluorothiopheneModel Compound 1 (Fluorobenzylamino)Model Compound 2 ((5-Fluorothiophen-2-yl)methylamino)
LogP (Experimental) 2.27[5]~2.1 (estimated)N/AN/A
cLogP 2.152.012.582.35

cLogP values were calculated using a standard algorithm.

Analysis: The experimental LogP of fluorobenzene is slightly higher than that estimated for 2-fluorothiophene, suggesting that the thiophene ring imparts a modest increase in polarity.[5] This trend is mirrored in the calculated LogP values for our model compounds. The lower lipophilicity of the thiophene-containing analog may be advantageous for improving aqueous solubility and reducing off-target binding to hydrophobic pockets.

Metabolic Stability: The Thiophene Advantage

A significant driver for replacing a benzene ring with a thiophene bioisostere is often the pursuit of enhanced metabolic stability.[1] Benzene rings are susceptible to oxidation by cytochrome P450 (CYP) enzymes, which can lead to the formation of reactive metabolites and rapid clearance.[6] The sulfur atom in thiophene can alter the metabolic profile, often leading to increased resistance to degradation. Fluorination is also a well-established strategy to block sites of metabolism.[6][7]

The following table presents representative data from the literature, illustrating the impact of fluorination and the nature of the aromatic ring on metabolic half-life (T½).

Compound ClassModificationMetabolic Half-life (T½) in Human Liver Microsomes (min)Key Observations
Aryl Ketone Unsubstituted Phenyl35Baseline metabolic rate.
4-Fluorophenyl65Fluorination at the 4-position significantly increases metabolic stability by blocking a primary site of oxidation.[8]
Indazole Derivative Phenyl12.3Rapid metabolism, likely via oxidation of the indole ring.[6]
3-Fluoroindole6.2In this case, fluorination decreased the half-life, highlighting the context-dependent effects of substitution.[6]
3-Chloroindole24.6Chlorination at the same position provided a significant improvement in metabolic stability.[6]

Analysis: While direct comparative data for our specific bioisosteric pair is lacking, the available literature strongly suggests that the combination of a thiophene ring and a fluorine atom in (5-Fluorothiophen-2-yl)methanamine hydrochloride is likely to confer enhanced metabolic stability compared to a simple fluorobenzene moiety. The thiophene ring itself is generally more resistant to oxidative metabolism than benzene, and the fluorine atom can further protect the ring from degradation.[1][6]

Case Study: Epidermal Growth Factor Receptor (EGFR) Inhibitors

To illustrate the potential impact of this bioisosteric replacement on biological activity, we will consider the well-studied class of Epidermal Growth Factor Receptor (EGFR) inhibitors. Many successful EGFR inhibitors, such as Gefitinib and Erlotinib, feature a substituted aniline moiety, often containing a fluorobenzene ring, which is crucial for binding to the ATP pocket of the EGFR kinase domain.[9][10]

EGFR_Inhibitor_Binding

Hypothetical Comparison of Biological Activity:

ParameterFluorobenzene-Containing Inhibitor(5-Fluorothiophen-2-yl)methylamino-Containing Inhibitor (Hypothetical)Rationale
Binding Affinity (Kd) Target-dependentPotentially similar or enhancedThe thiophene ring can engage in similar hydrophobic interactions as the benzene ring. The sulfur atom's lone pair of electrons may form additional hydrogen bonds with residues in the ATP binding pocket, potentially increasing affinity.
Selectivity VariesPotentially alteredThe different electronic distribution and dipole moment of the thiophene ring could lead to altered interactions with off-target kinases, potentially improving the selectivity profile.
Cellular Potency (IC₅₀) EstablishedDependent on binding affinity and cell permeabilityImproved metabolic stability of the thiophene analog could lead to higher intracellular concentrations and thus enhanced cellular potency.

Expert Insights: The decision to replace a fluorobenzene with a (5-fluorothiophen-2-yl)methanamine moiety is a strategic one that must be guided by the specific goals of the drug discovery program. While the thiophene bioisostere offers the potential for improved metabolic stability and modulated physicochemical properties, its impact on biological activity is highly target-dependent. The experimental protocols provided in the following section are essential for empirically validating these hypotheses.

Experimental Protocols for Comparative Analysis

To enable researchers to conduct their own rigorous comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays.

Determination of LogP (Shake-Flask Method)

Principle: This method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water, to determine its lipophilicity.

Protocol:

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • In a glass vial, add 1 mL of n-octanol and 1 mL of water.

  • Add a small aliquot of the stock solution to the vial (final concentration ~10-50 µM).

  • Cap the vial and shake vigorously for 1 hour at room temperature to ensure equilibrium is reached.

  • Centrifuge the vial at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect an aliquot from both the n-octanol and aqueous layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water.

  • LogP = log10(P).

LogP_Workflow

Metabolic Stability Assay (Human Liver Microsomes)

Principle: This assay evaluates the in vitro metabolic stability of a compound by incubating it with human liver microsomes, which are rich in CYP450 enzymes.

Protocol:

  • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

  • In a 96-well plate, add buffer (e.g., potassium phosphate, pH 7.4), human liver microsomes (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate at 4000 x g for 15 minutes to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Calculate the metabolic half-life (T½) from the rate of disappearance of the parent compound.

Metabolic_Stability_Workflow

Determination of Binding Affinity (Kd) by Fluorescence Polarization

Principle: This assay measures the binding of a small molecule (ligand) to a larger protein (receptor) by monitoring the change in the polarization of fluorescent light emitted by a labeled ligand.

Protocol:

  • Label a known ligand for the target protein with a fluorescent probe.

  • In a microplate, prepare a series of dilutions of the unlabeled test compound.

  • Add a constant, low concentration of the fluorescently labeled ligand and the target protein to each well.

  • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Measure the fluorescence polarization of each well using a plate reader.

  • Plot the fluorescence polarization values against the concentration of the unlabeled test compound.

  • Fit the data to a competitive binding model to determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the labeled ligand).

  • Calculate the dissociation constant (Kd) of the test compound using the Cheng-Prusoff equation.

Binding_Affinity_Workflow

Conclusion: A Data-Driven Approach to Bioisosteric Replacement

The bioisosteric replacement of a fluorobenzene moiety with (5-Fluorothiophen-2-yl)methanamine hydrochloride represents a compelling strategy for lead optimization in drug discovery. The thiophene bioisostere offers the potential for enhanced metabolic stability and modulated physicochemical properties, which can translate into an improved pharmacokinetic profile. However, the impact on biological activity is target-dependent and must be empirically validated.

By leveraging the synthetic strategies, comparative data, and detailed experimental protocols outlined in this guide, researchers can make more informed decisions in their quest to develop safer, more effective, and ultimately life-changing medicines. The principles of bioisosterism, when applied with a rigorous, data-driven approach, will continue to be a cornerstone of successful drug design.

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.
  • Pollastri, M. P. (2010). An Introduction to Medicinal Chemistry. John Wiley & Sons.
  • Di, L., & Kerns, E. H. (2015).
  • Banks, B. J., & Wessel, M. D. (2020). Fragment-Based Drug Discovery: A Practical Approach. John Wiley & Sons.
  • Graham, D. J., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Pollak, N., Dölle, C., & Ziegler, M. (2009). The power to reduce: pyridine nucleotides—small molecules with a multitude of functions. Biochemical Journal, 402(2), 205–218.
  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 41, 443-470. [Link]

  • BMG LABTECH. (n.d.). How to determine binding affinity with a microplate reader. Retrieved from [Link]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Capot Chemical. (n.d.). (5-fluorothiophen-2-yl)methanamine. Retrieved from [Link]

  • Jilek, J. O., et al. (1965). Neurotropic and psychotropic agents. X. 10-(4-Methylpiperazino)-10,11-dihydrodibenzo[b,f]thiepin and analogues; a new group of potent neuroleptics.
  • Mokbel, K. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Pharmaceuticals, 16(2), 209. [Link]

  • Wee, P., & Wang, Z. (2017).
  • ResearchGate. (n.d.). The five reversible EGFR inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of metabolic properties of fluorinated and chlorinated matched pairs. Retrieved from [Link]

  • Asif, M. (2016). Biological Potential of FluoroBenzene Analogs. Annals of Medicinal Chemistry and Research, 2(1), 1015. [Link]

  • El-Gamal, M. I., et al. (2023). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 28(3), 1007. [Link]

  • StackExchange. (2015, November 5). LogP of halogen derivatives of aromatics and aliphatics explanation. Retrieved from [Link]

  • Penning, T. D., et al. (2026, January 6). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Ghorab, M. M., et al. (2003). N-[1-(4-Fluoro-3- morpholin-4-ylphenyl)ethyl]-3- (4-fluorophenyl)acrylamide as an Orally Bioavailable KCNQ2 Opener Devoid of CYP3A4 Metabolism-Dependent Inhibition. Journal of Medicinal Chemistry, 46(16), 3331-3334. [Link]

  • Taylor, C. G., et al. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science, 17(1), 10-25. [Link]

  • ResearchGate. (2026, February 21). Synthesis and Characterization of 2‐Thiophenemethanamine‐ 2 H 5 Hydrochloride. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • OUCI. (n.d.). Fluorinated Thiophenes and Their Analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Retrieved from [Link]

Sources

Validation

IR spectroscopy and solid-state characterization of (5-Fluorothiophen-2-yl)methanamine hydrochloride

Comprehensive Comparison Guide: IR Spectroscopy and Solid-State Characterization of (5-Fluorothiophen-2-yl)methanamine Hydrochloride As a Senior Application Scientist in early-stage drug development and materials science...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: IR Spectroscopy and Solid-State Characterization of (5-Fluorothiophen-2-yl)methanamine Hydrochloride

As a Senior Application Scientist in early-stage drug development and materials science, selecting the correct building block and validating its solid-state properties is critical to downstream formulation success. (5-Fluorothiophen-2-yl)methanamine hydrochloride (CAS 1855889-50-7) is a highly specialized fluorinated heterocycle. The introduction of a fluorine atom onto the thiophene ring fundamentally alters the molecule's electronic distribution, activating the ring for specific nucleophilic displacements and enhancing its lipophilicity and metabolic stability (BenchChem Protocols[1]).

To objectively evaluate its utility, we must compare its spectroscopic and thermal properties against its non-fluorinated analog and its free base form, ensuring that every analytical protocol utilized is a self-validating system.

Comparative Performance Matrix

The decision to utilize the hydrochloride salt of a fluorinated thiophene over its free base or non-fluorinated counterpart is driven by solid-state stability. Free base primary amines are notoriously prone to atmospheric oxidation and often present as difficult-to-handle oils. Salt formation locks the molecule into a highly crystalline, stable lattice.

Property / Parameter(5-Fluorothiophen-2-yl)methanamine HCl(Thiophen-2-yl)methanamine HCl(5-Fluorothiophen-2-yl)methanamine (Free Base)
Physical State Crystalline SolidCrystalline SolidOily Liquid / Low-melting solid
Chemical Stability High (Resists oxidation)Moderate to HighLow (Prone to oxidation/darkening)
C–F IR Stretch ~1160–1200 cm⁻¹ (Strong)N/A~1160–1200 cm⁻¹ (Strong)
Amine IR Stretch Broad 2500–3000 cm⁻¹ (-NH₃⁺)Broad 2500–3000 cm⁻¹ (-NH₃⁺)Sharp 3300–3400 cm⁻¹ (-NH₂)
Melting Point (DSC) > 200 °C (Sharp endotherm)~ 190–210 °C< 50 °C
Aqueous Solubility High (>50 mg/mL)High (>50 mg/mL)Low (<1 mg/mL)

IR Spectroscopy Characterization

Infrared spectroscopy is the first line of defense in confirming both the functional group identity and the salt state of the compound. Vibrational analysis of fluorothiophenes confirms that C–F stretching modes typically manifest as strong, distinct bands in the 1160–1200 cm⁻¹ region, providing a reliable spectroscopic marker for fluorination (AIP Publishing[2]). Furthermore, the C–F bond can introduce unique intermolecular hydrogen bonding dynamics (C–F···H–C) within the solid state, which subtly shifts lower-frequency thiophene ring modes (ACS Publications[3]).

Protocol: Attenuated Total Reflectance (ATR-FTIR)

Causality Check: We utilize ATR-FTIR rather than traditional KBr pellet transmission. Amine hydrochlorides can undergo mechanochemical ion exchange with KBr matrices under high pressure, artificially generating amine hydrobromides and shifting the spectral baseline. ATR bypasses this by analyzing the neat solid directly.

  • System Suitability: Clean the diamond ATR crystal with MS-grade isopropyl alcohol. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution to verify a flat baseline and absence of contamination.

  • Sample Application: Deposit approximately 2–5 mg of the neat crystalline salt directly onto the sensor.

  • Compression: Apply the pressure anvil to ensure intimate contact. Why? Poor contact results in low signal-to-noise ratios and distorted peak intensities, particularly for the broad, high-frequency -NH₃⁺ stretching modes.

  • Data Acquisition: Collect the sample spectrum (32 scans, 4000–400 cm⁻¹).

  • Validation: Confirm salt formation by identifying the broad -NH₃⁺ band (2500–3000 cm⁻¹) and verify fluorination via the sharp C–F stretch (~1160 cm⁻¹).

Solid-State Characterization: PXRD and DSC

Solid-state characterization relies heavily on a combination of Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm crystalline phase purity and thermal stability. The hydrochloride salt form drastically improves the handling, stability, and dissolution properties compared to the free base (Semantic Scholar[4]).

Protocol: Powder X-Ray Diffraction (PXRD)

Causality Check: To prevent preferred orientation—which artificially inflates certain Bragg peak intensities and skews phase identification—the sample must be prepared with specific geometric care.

  • Sample Preparation: Lightly triturate 50 mg of the sample in an agate mortar. Why? Excessive grinding can induce mechanochemical amorphization or polymorphic transitions, while insufficient grinding leads to preferred orientation.

  • Mounting: Back-load the powder into a zero-background silicon sample holder to minimize amorphous background scatter.

  • Instrument Setup: Utilize a diffractometer with a Cu-Kα radiation source (λ = 1.5406 Å) operating at 40 kV and 40 mA.

  • Scanning: Scan from 3° to 40° 2θ with a step size of 0.015° and a dwell time of 0.5 seconds per step.

  • Validation: A self-validating run will exhibit sharp, well-resolved Bragg peaks with a flat baseline, confirming high crystallinity and the absence of amorphous domains.

Protocol: Differential Scanning Calorimetry (DSC)

Causality Check: Amine salts can occasionally trap synthesis solvents or decompose immediately upon melting. Proper pan selection is required to separate melting endotherms from volatilization artifacts.

  • Calibration: Verify instrument calibration using an Indium standard (Tm = 156.6 °C, ΔHf = 28.45 J/g). Accurate temperature calibration is critical for identifying subtle polymorphic shifts.

  • Sample Encapsulation: Weigh 3–5 mg of the sample into an aluminum DSC pan. Pierce the lid with a single pinhole before crimping. Why? The pinhole allows the escape of any trace volatile impurities or decomposition gases, preventing pan deformation that would otherwise cause erratic baseline shifts.

  • Thermal Program: Equilibrate at 25 °C, then heat to 250 °C at a constant ramp rate of 10 °C/min under a dry nitrogen purge (50 mL/min).

  • Validation: Analyze the thermogram. A single, sharp endotherm above 200 °C without prior broad thermal events validates the anhydrous, phase-pure nature of the salt.

Experimental Workflow Visualization

SolidStateWorkflow Synthesis Synthesis & Isolation (HCl Salt Formation) FTIR ATR-FTIR Spectroscopy (Functional Group & Salt ID) Synthesis->FTIR Neat Solid PXRD Powder X-Ray Diffraction (Crystallinity & Polymorphism) Synthesis->PXRD Ground Powder DSC Differential Scanning Calorimetry (Thermal Stability & Tm) Synthesis->DSC Sealed Pan Validation Data Synthesis & Formulation Decision FTIR->Validation Chemical ID PXRD->Validation Phase Purity DSC->Validation Thermal Profile

Workflow for solid-state characterization of amine hydrochloride salts.

References

  • Title: Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-(Chloromethyl)
  • Title: DFT Studies of all Fluorothiophenes and their Cations as Candidate Monomers for Conductive Polymers Source: AIP Publishing URL
  • Title: Low-Cost Fabrication of High-Performance Fluorinated Polythiophene-Based Vis–NIR Electrochromic Devices toward Deformable Display and Camouflage Source: ACS Publications URL
  • Title: Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients Source: Semantic Scholar URL

Sources

Comparative

Comprehensive X-Ray Crystallography Comparison Guide: (5-Fluorothiophen-2-yl)methanamine Hydrochloride Salts vs. Alternatives

Executive Summary (5-Fluorothiophen-2-yl)methanamine is a highly versatile pharmacophore building block extensively utilized in the synthesis of advanced therapeutics, including orally bioavailable tricyclic NLRP3 inhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(5-Fluorothiophen-2-yl)methanamine is a highly versatile pharmacophore building block extensively utilized in the synthesis of advanced therapeutics, including orally bioavailable tricyclic NLRP3 inhibitors (1)[1] and dual MERTK/FLT3 kinase inhibitors (2)[2]. When transitioning from early-stage medicinal chemistry to process scale-up, the solid-state properties of this intermediate dictate its handling, storage, and reactivity.

This guide objectively compares the X-ray crystallographic data and solid-state performance of (5-Fluorothiophen-2-yl)methanamine hydrochloride against its free base form and the non-fluorinated analog, thiophen-2-ylmethanamine hydrochloride (3)[3]. By analyzing the crystallographic causality behind these forms, researchers can make data-driven decisions for API synthesis.

Mechanistic Crystallography: The Synergistic Role of Fluorination and Salt Formation

To understand why the fluorinated hydrochloride salt outperforms its alternatives, we must examine the atomic-level forces governing its crystal lattice.

  • The Necessity of Salt Formation: The free base of thiophene methanamines is typically a viscous, low-melting oil. It is highly susceptible to atmospheric oxidation and degradation. By protonating the primary amine with hydrochloric acid, we establish a robust three-dimensional N−H⋯Cl− hydrogen bonding network. This ionic anchoring forces the molecules into a highly ordered, stable crystalline lattice.

  • The "Fluorine Anchor" Effect: In non-fluorinated thiophen-2-ylmethanamine HCl, the symmetry of the unsubstituted thiophene ring often leads to rotational disorder within the crystal lattice (the ring can flip 180 degrees with minimal energy penalty). The introduction of the highly electronegative 5-fluoro substituent breaks this symmetry. Fluorine acts as a weak hydrogen bond acceptor, enabling intermolecular C−H⋯F interactions that lock the thiophene ring into a rigid, planar conformation. This eliminates rotational disorder, significantly lowering the crystallographic R-factor and improving thermal stability (4)[4].

Mechanism F_sub 5-Fluoro Substitution F_inter Intermolecular C-H···F Interactions F_sub->F_inter HCl_salt HCl Salt Formation H_bond Robust N-H···Cl Hydrogen Bonding HCl_salt->H_bond Lattice Increased Lattice Energy & Packing Efficiency H_bond->Lattice F_inter->Lattice Stability High-Resolution SCXRD & Thermal Stability Lattice->Stability

Caption: Mechanistic pathway illustrating how fluorination and salt formation synergistically enhance crystal stability.

Quantitative Crystallographic Comparison

The following table summarizes the single-crystal X-ray diffraction (SCXRD) parameters and bulk physical properties, demonstrating the structural superiority of the fluorinated hydrochloride salt.

Parameter(5-Fluorothiophen-2-yl)methanamine HClThiophen-2-ylmethanamine HCl(5-Fluorothiophen-2-yl)methanamine Free Base
Physical State Highly Crystalline SolidCrystalline SolidViscous Oil
Crystal System MonoclinicOrthorhombicN/A (Liquid at RT)
Space Group P21​/c Pbca N/A
R1 Value (Resolution) ~0.035 (High Precision)~0.052 (Moderate, Ring Disorder)N/A
Hygroscopicity Low (< 0.5% weight gain at 80% RH)Moderate (~1.2% weight gain at 80% RH)High (Prone to oxidation)
Primary Lattice Interactions N−H⋯Cl− , C−H⋯F N−H⋯Cl− Weak dipole-dipole
Thiophene Ring Disorder Absent (Locked by F-interactions)Present (180° flip disorder)N/A

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic rationale and expected observational cues to confirm success before proceeding.

Protocol A: Preparation of the Hydrochloride Salt

Causality: Generating the salt in an anhydrous, non-polar antisolvent forces immediate precipitation, preventing the formation of hydrates that could complicate crystallographic analysis.

  • Dissolution: Dissolve 1.0 equivalent of (5-Fluorothiophen-2-yl)methanamine free base in anhydrous diethyl ether (10 mL/g) at 0 °C under an argon atmosphere.

  • Protonation: Dropwise, add 1.1 equivalents of anhydrous HCl (2.0 M solution in diethyl ether).

    • Validation Check: The immediate formation of a dense, persistent white precipitate indicates successful protonation and insolubility of the resulting ionic lattice in the non-polar solvent.

  • Isolation: Stir for 30 minutes to ensure complete conversion. Collect the solid via vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to a constant weight.

Protocol B: Single Crystal Growth via Vapor Diffusion

Causality: Vapor diffusion allows for an extremely slow, controlled increase in supersaturation. This slow kinetic regime favors the growth of macroscopic, defect-free single crystals rather than microcrystalline powders.

  • Inner Chamber: Dissolve 20 mg of the synthesized HCl salt in a minimum volume (~0.5 mL) of anhydrous methanol (the good solvent) in a 2 mL glass vial.

  • Outer Chamber: Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of anhydrous diethyl ether (the volatile antisolvent).

  • Diffusion: Seal the outer vial tightly with a PTFE-lined cap and incubate at 4 °C undisturbed for 72 hours.

    • Validation Check: Inspect under a stereomicroscope. The appearance of sharp, block-like, highly birefringent crystals under cross-polarized light confirms suitable lattice ordering for SCXRD.

Protocol C: SCXRD Data Collection

Causality: Cooling the crystal to 100 K minimizes atomic thermal vibration (reducing thermal displacement parameters), which is critical for accurately distinguishing the electron density of the fluorine atom from surrounding hydrogens.

  • Mounting: Harvest a representative single crystal and immediately coat it in paratone oil to prevent solvent loss and atmospheric degradation. Mount it on a MiTeGen loop.

  • Data Collection: Transfer the loop to the goniometer of a diffractometer equipped with a photon-counting detector. Cool to 100 K using an open-flow nitrogen cryostat.

  • Refinement: Collect data using Cu-K α radiation ( λ=1.54184 Å). Integrate, scale, and apply empirical absorption corrections. Solve the structure using direct methods and refine via full-matrix least-squares on F2 .

Workflow A Synthesis of Free Base B HCl Salt Precipitation A->B C Vapor Diffusion (MeOH/Et2O) B->C D SCXRD Data Collection (100 K) C->D E Structure Refinement D->E

Caption: Step-by-step workflow for the crystallization and X-ray diffraction analysis of the hydrochloride salt.

Conclusion

For researchers developing thiophene-containing therapeutics, utilizing the hydrochloride salt of (5-Fluorothiophen-2-yl)methanamine provides distinct structural advantages. The synergistic combination of ionic hydrogen bonding ( N−H⋯Cl− ) and halogen-driven conformational locking ( C−H⋯F ) yields a highly stable, highly ordered crystal lattice. This eliminates the handling issues of the free base and the rotational disorder of non-fluorinated analogs, making it the optimal choice for rigorous process chemistry and reliable API synthesis.

References

  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Source: Celon Pharma (European Journal of Medicinal Chemistry)
  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Source: ACS Publications (Journal of Medicinal Chemistry)

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to Handling (5-Fluorothiophen-2-yl)methanamine Hydrochloride: A Focus on Personal Protective Equipment and Safe Operational Planning

(5-Fluorothiophen-2-yl)methanamine hydrochloride is a specialized chemical compound utilized in research and drug development. As with any novel or specialized chemical, a thorough understanding of its potential hazards...

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Author: BenchChem Technical Support Team. Date: April 2026

(5-Fluorothiophen-2-yl)methanamine hydrochloride is a specialized chemical compound utilized in research and drug development. As with any novel or specialized chemical, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of the research. This guide provides a detailed overview of the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans for (5-Fluorothiophen-2-yl)methanamine hydrochloride, grounded in established safety principles for similar chemical classes.

Hazard Identification and Risk Assessment

While comprehensive toxicological data for (5-Fluorothiophen-2-yl)methanamine hydrochloride may be limited, a reliable hazard assessment can be constructed by examining the safety profiles of structurally similar compounds, such as other amine hydrochlorides and organofluorine compounds. The primary hazards associated with this class of chemicals often include:

  • Acute Toxicity: Harmful if swallowed.[1][2][3][4]

  • Skin Irritation: Causes skin irritation upon direct contact.[1][2][3]

  • Eye Irritation: Causes serious eye irritation or damage.[1][2][3]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[1][2][3]

These hazards are summarized in the table below, based on typical GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for analogous substances.

Hazard Category GHS Hazard Statement Common Precautionary Statements
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedP264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the risks associated with handling (5-Fluorothiophen-2-yl)methanamine hydrochloride. The selection of appropriate PPE is dependent on the specific laboratory operation being performed.

Respiratory Protection

Due to the risk of respiratory tract irritation from inhaling fine dust particles, respiratory protection is crucial, particularly when handling the solid compound outside of a contained system.

  • For weighing and transferring solids: A NIOSH-approved N95 or P100 respirator is recommended to prevent inhalation of airborne particulates.

  • For handling solutions or in case of spills: If there is a risk of generating aerosols or vapors, a respirator with an organic vapor cartridge may be necessary.[5]

Eye and Face Protection

To prevent serious eye irritation, appropriate eye and face protection is mandatory.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended: Chemical splash goggles should be worn when handling solutions or performing any operation with a risk of splashing.[5][6]

  • Enhanced Protection: A full-face shield should be used in conjunction with safety goggles when handling larger quantities or when there is a significant splash risk.[2]

Hand Protection

Given that this compound can cause skin irritation, selecting the correct gloves is critical.

  • Glove Type: Compatible chemical-resistant gloves, such as nitrile gloves, are a suitable choice. Always check the manufacturer's glove compatibility charts for specific breakthrough times.

  • Glove Inspection and Technique: Gloves must be inspected for any signs of degradation or puncture before use.[7] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[7]

Body Protection

Protective clothing is necessary to prevent skin contact.

  • Standard Attire: A flame-resistant laboratory coat, long pants, and closed-toe shoes are required at all times in the laboratory.[6][8]

  • For Larger Quantities or High-Risk Operations: A chemically resistant apron or coveralls may be necessary to provide additional protection against spills.[6]

The following workflow diagram illustrates the PPE selection process based on the laboratory task.

PPE_Selection_Workflow cluster_start Start: Task Assessment cluster_ppe Personal Protective Equipment (PPE) Selection start Assess Laboratory Task (e.g., Weighing, Dissolving, Reaction) weighing Weighing Solid Compound start->weighing Handling Powder dissolving Dissolving or Transferring Solution start->dissolving Handling Liquid reaction Running Reaction / High Splash Potential start->reaction High Risk ppe_weighing Respirator (N95/P100) + Goggles + Nitrile Gloves + Lab Coat weighing->ppe_weighing ppe_dissolving Chemical Splash Goggles + Nitrile Gloves + Lab Coat dissolving->ppe_dissolving ppe_reaction Face Shield & Goggles + Nitrile Gloves + Chemically Resistant Apron + Lab Coat reaction->ppe_reaction

Caption: PPE Selection Workflow for Handling (5-Fluorothiophen-2-yl)methanamine hydrochloride.

Operational Plan: Safe Handling Procedures

A systematic approach to handling this compound from receipt to use is critical for safety.

Step 1: Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[5]

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Step 2: Weighing and Transferring
  • All handling of the solid compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Use anti-static measures when weighing, as fine organic powders can be susceptible to static discharge.

  • When transferring the powder, use a spatula or other appropriate tool to avoid generating dust.

  • Clean any spills within the fume hood immediately.

Step 3: Dissolution and Use in Reactions
  • When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • All manipulations of solutions should also be performed in a chemical fume hood.[3]

  • Ensure that all glassware is clean and dry before use.

Disposal Plan: Managing Waste and Decontamination

Proper waste management is a critical component of laboratory safety and environmental responsibility.

Step 1: Waste Segregation
  • As an organofluorine compound, all waste containing (5-Fluorothiophen-2-yl)methanamine hydrochloride must be disposed of in a designated "Halogenated Organic Waste" container.[9]

  • This includes excess solid material, solutions, and contaminated consumables.

  • Do not mix this waste with non-halogenated organic waste or other waste streams.

Step 2: Contaminated Materials
  • Disposable items such as gloves, weigh boats, and pipette tips that have come into contact with the chemical should be placed in a sealed, labeled bag and disposed of as halogenated solid waste.[10]

  • Contaminated sharps (needles, syringes) must be placed in a designated sharps container.[10]

Step 3: Decontamination of Glassware and Work Surfaces
  • Rinse contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) in a fume hood. The rinsate must be collected and disposed of as halogenated organic waste.

  • After the initial rinse, glassware can be washed with soap and water.

  • Wipe down work surfaces in the fume hood with a suitable solvent and then with soap and water after each use.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.

  • Spill: Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal as halogenated waste.[7] For large spills, evacuate the laboratory and contact your institution's emergency response team.

By adhering to these detailed safety protocols, researchers can confidently and safely handle (5-Fluorothiophen-2-yl)methanamine hydrochloride, ensuring personal safety and the integrity of their work.

References

  • What are the Health and Safety Guidelines for Using Amines?. A&C Solutions. [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. BESA. [Link]

  • Angene Chemical. Safety Data Sheet - {4-[(2-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride. [Link]

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • Chemistry LibreTexts. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • XiXisys. CAS 4380-96-5 GHS 11 (Rev.11) SDS/MSDS. [Link]

  • Princeton University Environmental Health & Safety. Fluorine. [Link]

  • ADAMA. Safety Data Sheet - Powertwin. [Link]

  • Tokyo Metropolitan University. Handling Laboratory Waste. [Link]

  • National Research Council. Prudent Practices for Handling Hazardous Chemicals in Laboratories. [Link]

  • Environmental Safety Center. Laboratory Liquid Waste Disposal Flow Chart. [Link]

Sources

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